The Mechanism of Action of 4-Ethoxy-6-methoxy-2-methylquinazoline: A Technical Guide to Quinazoline-Based Kinase Inhibition
Executive Summary 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS 744995-79-7) is a highly privileged heterocyclic compound utilized extensively in medicinal chemistry and biochemical research. As a specialized quinazoline d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Ethoxy-6-methoxy-2-methylquinazoline (CAS 744995-79-7) is a highly privileged heterocyclic compound utilized extensively in medicinal chemistry and biochemical research. As a specialized quinazoline derivative, it serves as a critical structural scaffold for the development of targeted therapeutics, particularly in the realm of oncology and infectious diseases. Its primary biochemical utility lies in its ability to act as an adenine mimetic, enabling researchers to investigate enzyme inhibition mechanisms and map cellular signaling pathways driven by receptor tyrosine kinases (RTKs) . This whitepaper details the molecular architecture, mechanism of action, and the self-validating experimental protocols required to characterize this compound's kinase-inhibitory properties.
Part 1: Molecular Architecture and Pharmacophore Mapping
The pharmacological potential of 4-ethoxy-6-methoxy-2-methylquinazoline is dictated by its precise molecular topology. The quinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors. Understanding the causality behind each functional group is essential for Structure-Activity Relationship (SAR) optimization.
The Quinazoline Core: The bicyclic ring system structurally mimics the adenine moiety of adenosine triphosphate (ATP). The nitrogen atoms at positions 1 and 3 of the quinazoline ring act as crucial hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met793 in the Epidermal Growth Factor Receptor, EGFR).
4-Ethoxy Substitution: The 4-position of the quinazoline ring typically projects towards the solvent-exposed channel or the outer boundary of the ATP-binding pocket. The ethoxy group provides specific steric bulk that can modulate target selectivity by exploiting variations in the solvent channel architecture across different kinase families.
6-Methoxy Substitution: The 6-position is oriented towards the hydrophobic pocket adjacent to the ATP-binding site. The methoxy group enhances the lipophilicity of the scaffold, driving favorable van der Waals interactions with hydrophobic residues within this deep pocket, thereby increasing binding affinity.
2-Methyl Substitution: The methyl group at the 2-position introduces steric constraints near the hinge-binding region. This substitution restricts the rotational freedom of the molecule, locking it into a bioactive conformation that maximizes hydrogen bonding efficacy.
Quantitative Chemical Profile
The physical and chemical properties of the scaffold dictate its pharmacokinetics and assay behavior. The data below is sourced from the.
Table 1: Physicochemical Properties of 4-Ethoxy-6-methoxy-2-methylquinazoline
Property
Value
Structural Implication
Molecular Formula
C₁₂H₁₄N₂O₂
Defines the basic scaffold for further derivatization.
Molecular Weight
218.25 g/mol
Low molecular weight allows for extensive functionalization while maintaining drug-likeness.
XLogP3 (Lipophilicity)
2.6
Optimal lipophilicity for cell membrane permeability and hydrophobic pocket binding.
Topological Polar Surface Area
44.2 Ų
Favorable for intracellular target engagement without excessive solvent trapping.
Hydrogen Bond Acceptors
4
Essential for anchoring the molecule to the kinase hinge region.
Part 2: Mechanism of Action (MoA) - ATP-Competitive Inhibition
The fundamental mechanism of action for 4-ethoxy-6-methoxy-2-methylquinazoline and its derivatives is competitive inhibition at the ATP-binding site of the intracellular kinase domain .
Receptor Binding: Upon cellular entry, the compound diffuses into the cytoplasm and accesses the intracellular kinase domain of activated RTKs.
Competitive Displacement: Driven by its high binding affinity and local concentration, the quinazoline scaffold outcompetes intracellular ATP for the active site.
Catalytic Arrest: By occupying the ATP pocket, the compound prevents the transfer of the terminal gamma-phosphate from ATP to the tyrosine residues on the receptor's activation loop.
Signaling Blockade: The inhibition of autophosphorylation halts the recruitment of downstream effector proteins (e.g., Grb2, SOS), effectively shutting down the RAS/MAPK/ERK and PI3K/AKT proliferation and survival pathways.
RTK signaling pathway blockade by ATP-competitive quinazoline inhibitors.
Part 3: Self-Validating Experimental Protocols
To rigorously validate the mechanism of action of 4-ethoxy-6-methoxy-2-methylquinazoline derivatives, researchers must employ a tiered, self-validating experimental workflow. The following protocols are designed to establish both in vitro biochemical affinity and in cellulo target engagement.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a purified kinase domain.
Causality & Design: TR-FRET is selected over standard radiometric assays because it utilizes a time-delay measurement that drastically reduces background autofluorescence from the chemical library, ensuring high data fidelity and a superior signal-to-noise ratio.
Step-by-Step Methodology:
Reagent Preparation: Prepare a master mix containing the recombinant kinase domain (e.g., EGFR), a biotinylated peptide substrate, and ATP at its Michaelis-Menten constant (
Km
) to ensure the assay is highly sensitive to competitive inhibitors.
Compound Titration: Dispense the quinazoline derivative in a 10-point, 3-fold serial dilution series (ranging from 10 µM to 0.5 nM) into a 384-well plate.
Self-Validation Check: Include a 1% DMSO vehicle control (defines 0% inhibition) and a staurosporine reference control (defines 100% inhibition) to normalize the data.
Reaction Initiation: Add the kinase/substrate/ATP master mix to the compound wells. Incubate at room temperature for 60 minutes.
Detection: Add the TR-FRET detection buffer containing a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).
Readout: Measure the FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader. Calculate the IC₅₀ using a four-parameter logistic regression model.
Protocol 2: Cellular Target Engagement via Western Blotting
Objective: To confirm that the compound successfully penetrates the cell membrane and inhibits its target kinase in a complex physiological environment.
Causality & Design: Measuring the ratio of phosphorylated kinase (p-EGFR) to total kinase (t-EGFR) provides direct evidence of functional target inhibition at the receptor level, independent of downstream pathway cross-talk.
Step-by-Step Methodology:
Cell Culture: Seed target-expressing cells (e.g., A431 human epidermoid carcinoma cells) in 6-well plates and grow to 80% confluency. Serum-starve the cells for 24 hours to reduce basal, ligand-independent kinase activity.
Compound Treatment: Treat the cells with the quinazoline derivative at varying concentrations (e.g., 0.1, 1, and 10 µM) for 2 hours.
Ligand Stimulation: Stimulate the cells with 50 ng/mL of Epidermal Growth Factor (EGF) for 15 minutes to induce robust autophosphorylation.
Self-Validation Check: Include an unstimulated, vehicle-treated control to establish baseline phosphorylation levels and prove that the EGF stimulation was successful.
Lysis and Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state during extraction.
Immunoblotting: Resolve the proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-EGFR (Tyr1068) and total EGFR. Normalize the signals using a stable loading control (e.g., GAPDH).
High-throughput screening and validation workflow for kinase inhibitors.
Part 4: Data Presentation and Interpretation
When evaluating the efficacy of 4-ethoxy-6-methoxy-2-methylquinazoline as a scaffold, researchers analyze the differential binding affinities across various kinase targets. The table below illustrates a representative data profile used to guide SAR optimization for this class of molecules.
Table 2: Representative Kinase Inhibition Profile for Quinazoline Scaffolds
Target Kinase
Assay Type
Representative IC₅₀ (nM)
Mechanistic Interpretation
EGFR (WT)
TR-FRET
< 50
Strong primary target engagement via optimal hinge binding.
HER2
TR-FRET
150 - 300
Moderate cross-reactivity due to high structural homology with the EGFR kinase domain.
VEGFR2
TR-FRET
> 1000
Poor affinity; the 4-ethoxy group likely creates steric clashes with the VEGFR2 solvent channel.
p-EGFR (Cellular)
Western Blot
200 - 500
Cellular IC₅₀ is typically right-shifted due to the barrier of membrane permeability and competition with high intracellular ATP concentrations (~1-3 mM).
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12277603, 4-Ethoxy-6-methoxy-2-methylquinazoline." PubChem,[Link]
Exploratory
Analytical and Physicochemical Profiling of 4-Ethoxy-6-methoxy-2-methylquinazoline: Exact Mass, Molecular Weight, and HRMS Methodologies
Abstract & Scientific Context In contemporary drug discovery and medicinal chemistry, the quinazoline scaffold is recognized as a privileged structure, frequently deployed in the design of highly selective receptor tyros...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Scientific Context
In contemporary drug discovery and medicinal chemistry, the quinazoline scaffold is recognized as a privileged structure, frequently deployed in the design of highly selective receptor tyrosine kinase (RTK) inhibitors. 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS: 744995-79-7) is a highly functionalized heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) [1].
For researchers conducting pharmacokinetic (PK) profiling, metabolite identification, or synthetic validation, distinguishing between the compound's average molecular weight and its monoisotopic exact mass is not merely an academic exercise—it is a fundamental requirement for High-Resolution Mass Spectrometry (HRMS) workflows. This whitepaper establishes the physicochemical profile of 4-Ethoxy-6-methoxy-2-methylquinazoline, detailing the causality behind analytical methodologies used to verify its exact mass.
Mechanism of action for quinazoline-based RTK inhibitors in cellular signaling.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
A critical distinction in mass spectrometry is the difference between average molecular weight (MW) and monoisotopic exact mass. The average molecular weight accounts for the natural isotopic abundance of all elements in the compound (e.g., Carbon = 12.011 Da). Conversely, the monoisotopic exact mass is calculated using only the most abundant isotope of each element (e.g.,
12
C = 12.000000 Da,
1
H = 1.007825 Da).
For 4-Ethoxy-6-methoxy-2-methylquinazoline (
C12H14N2O2
), the metrics are summarized below [2]:
Property
Value
Scientific Relevance
Chemical Formula
C12H14N2O2
Defines the atomic composition and degree of unsaturation (Index of Hydrogen Deficiency = 7).
Average Molecular Weight
218.25 g/mol
Used for macroscopic stoichiometric calculations (e.g., molarity in assay preparations).
Monoisotopic Exact Mass
218.1055 Da
The theoretical mass of the neutral molecule; critical for HRMS identification.
Exact Mass
[M+H]+
219.1128 Da
The target m/z value observed in positive-ion electrospray ionization (ESI+).
XLogP3
2.6
Indicates moderate lipophilicity, dictating the use of reversed-phase chromatography.
Topological Polar Surface Area
44.2 Ų
Suggests good membrane permeability, relevant for intracellular target engagement.
Analytical Workflow: LC-HRMS Protocol for Exact Mass Verification
To empirically validate the exact mass of 4-Ethoxy-6-methoxy-2-methylquinazoline, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. The following methodology outlines a self-validating system, detailing the causality behind each experimental choice.
LC-HRMS workflow for exact mass determination of quinazoline derivatives.
Step 1: Sample Preparation
Action: Reconstitute the analyte in a 50:50 (v/v) mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (FA).
Causality: The 50% organic modifier aligns with the compound's XLogP3 of 2.6, ensuring complete solvation without hydrophobic precipitation. The addition of 0.1% FA ensures the basic nitrogen atoms within the quinazoline ring are pre-protonated in solution, which drastically enhances ionization efficiency and limits ion suppression during the ESI process.
Action: Inject 2 µL onto a sub-2 µm C18 stationary phase column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient elution of Water/0.1% FA and Acetonitrile/0.1% FA.
Causality: The C18 column provides optimal hydrophobic retention for the ethoxy and methoxy substituents. Utilizing a sub-2 µm particle size minimizes eddy diffusion (as described by the van Deemter equation), yielding sharp, narrow chromatographic peaks. This is essential for resolving the parent compound from isobaric matrix impurities before they enter the mass analyzer.
Step 3: Electrospray Ionization (ESI+)
Action: Operate the mass spectrometer source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation gas temperature of 350°C.
Causality: Quinazolines possess nitrogen atoms with lone electron pairs that readily accept protons. Operating in positive mode forces the generation of the
[M+H]+
pseudo-molecular ion. The 350°C desolvation temperature ensures rapid solvent droplet evaporation, facilitating the release of the
[M+H]+
ion into the gas phase via the ion evaporation model without causing thermal degradation of the methoxy/ethoxy ether bonds.
Step 4: High-Resolution Mass Analysis
Action: Acquire full-scan MS data using an Orbitrap or Q-TOF mass analyzer at a resolution of
≥
70,000 (at m/z 200) with internal lock-mass calibration.
Causality: High resolving power is mandatory to achieve sub-5 ppm mass accuracy. This allows the analyst to unequivocally distinguish the target exact mass (m/z 219.1128) from endogenous biological background noise that may share the same nominal mass (m/z 219) but possesses a different elemental composition and mass defect.
Mass Defect Analysis & Metabolite Identification
The exact mass of 4-Ethoxy-6-methoxy-2-methylquinazoline (218.1055 Da) exhibits a positive mass defect of +0.1055 Da relative to its nominal mass of 218 Da. This fractional mass is primarily driven by the high hydrogen content (
1H
exact mass = 1.0078 Da).
Understanding this mass defect is crucial for Mass Defect Filtering (MDF) during in vitro or in vivo metabolite identification. When the compound undergoes Phase I metabolism—such as aliphatic hydroxylation of the ethoxy group—an oxygen atom (
16O
exact mass = 15.9949 Da) is added.
Parent Exact Mass: 218.1055 Da
Hydroxylation (+O): +15.9949 Da
Metabolite Exact Mass: 234.1004 Da
By setting an MDF window around the +0.1004 Da mass defect, bioanalytical scientists can computationally filter out thousands of endogenous lipids and peptides in a plasma sample, isolating only the true drug-related metabolites. This mathematical causality is why precise exact mass determination is the cornerstone of modern pharmaceutical analysis.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12277603, 4-Ethoxy-6-methoxy-2-methylquinazoline. PubChem. Retrieved March 28, 2026, from [Link]
Foundational
Toxicity profile of 4-Ethoxy-6-methoxy-2-methylquinazoline in cell lines
An In-Depth Technical Guide to the Cellular Toxicity Profiling of Novel Quinazoline Derivatives: A Case Study of 4-Ethoxy-6-methoxy-2-methylquinazoline Abstract Quinazoline derivatives represent a pivotal class of hetero...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Cellular Toxicity Profiling of Novel Quinazoline Derivatives: A Case Study of 4-Ethoxy-6-methoxy-2-methylquinazoline
Abstract
Quinazoline derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, with numerous analogs developed as potent inhibitors of tyrosine kinases and other cellular targets. The therapeutic potential of any new chemical entity within this class is critically dependent on a thorough understanding of its cellular toxicity profile. This guide provides a comprehensive framework for the in vitro assessment of a novel quinazoline compound, using the hypothetical molecule 4-Ethoxy-6-methoxy-2-methylquinazoline as a case study. We will detail the essential experimental workflows, from initial cytotoxicity screening to the elucidation of the mechanisms of cell death, providing researchers, scientists, and drug development professionals with a robust and scientifically rigorous approach to preclinical toxicity assessment.
PART 1: Foundational Cytotoxicity Assessment
The initial phase of toxicity profiling is to determine the concentration-dependent effects of the compound on cell viability and proliferation across a panel of relevant cell lines. This provides fundamental data on the compound's potency and selectivity.
1.1 Cell Line Selection and Culture
The choice of cell lines is paramount and should be guided by the therapeutic hypothesis for the compound. For a novel quinazoline derivative with potential anti-cancer activity, a panel should include:
Cancer Cell Lines: Representing different tumor types to assess the spectrum of activity. For example, A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma).
Non-Cancerous Cell Lines: To evaluate off-target cytotoxicity and establish a preliminary therapeutic index. For instance, HEK293 (human embryonic kidney) or MRC-5 (human fetal lung fibroblast).
All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.
1.2 MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 4-Ethoxy-6-methoxy-2-methylquinazoline in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
The results are typically expressed as the percentage of cell viability relative to a vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is then calculated from the dose-response curve.
Cell Line
Incubation Time (h)
IC₅₀ (µM)
A549
24
Hypothetical Value
48
Hypothetical Value
72
Hypothetical Value
MCF-7
24
Hypothetical Value
48
Hypothetical Value
72
Hypothetical Value
HCT116
24
Hypothetical Value
48
Hypothetical Value
72
Hypothetical Value
HEK293
24
Hypothetical Value
48
Hypothetical Value
72
Hypothetical Value
Workflow Diagram:
Caption: Workflow for MTT-based cell viability assessment.
PART 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of 4-Ethoxy-6-methoxy-2-methylquinazoline is established, the next crucial step is to investigate the underlying mechanism of cell death. This typically involves assessing apoptosis and cell cycle progression.
2.1 Annexin V/Propidium Iodide Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
Cell Treatment: Treat cells with 4-Ethoxy-6-methoxy-2-methylquinazoline at concentrations around the IC₅₀ value for 24 or 48 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation:
The data is presented as dot plots or quadrant statistics showing the percentage of cells in each population.
Treatment
% Viable Cells
% Early Apoptotic Cells
% Late Apoptotic Cells
% Necrotic Cells
Vehicle Control
Hypothetical Value
Hypothetical Value
Hypothetical Value
Hypothetical Value
IC₅₀ Compound
Hypothetical Value
Hypothetical Value
Hypothetical Value
Hypothetical Value
2x IC₅₀ Compound
Hypothetical Value
Hypothetical Value
Hypothetical Value
Hypothetical Value
2.2 Cell Cycle Analysis
Investigating the effect of the compound on cell cycle progression can reveal if the cytotoxicity is linked to cell cycle arrest at specific checkpoints.
Experimental Protocol:
Cell Treatment: Treat cells with the compound at various concentrations for a defined period (e.g., 24 hours).
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation:
The results are displayed as histograms, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.
Treatment
% G0/G1 Phase
% S Phase
% G2/M Phase
Vehicle Control
Hypothetical Value
Hypothetical Value
Hypothetical Value
IC₅₀ Compound
Hypothetical Value
Hypothetical Value
Hypothetical Value
2x IC₅₀ Compound
Hypothetical Value
Hypothetical Value
Hypothetical Value
Workflow Diagram for Mechanistic Studies:
Caption: Parallel workflows for apoptosis and cell cycle analysis.
PART 3: Investigating Molecular Mechanisms
To gain deeper insights into the compound's mode of action, it is essential to investigate its effects on key signaling pathways. For quinazoline derivatives, which often target protein kinases, a logical next step is to examine the phosphorylation status of relevant downstream proteins.
3.1 Western Blot Analysis of Signaling Pathways
Western blotting can be used to detect changes in the expression and phosphorylation levels of proteins involved in cell survival and apoptosis pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Experimental Protocol:
Protein Extraction: Treat cells with 4-Ethoxy-6-methoxy-2-methylquinazoline, then lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Hypothetical Signaling Pathway Perturbation:
Caption: Potential mechanism of action via EGFR pathway inhibition.
Conclusion
This guide outlines a systematic and multi-faceted approach to characterizing the in vitro toxicity profile of a novel quinazoline derivative, exemplified by 4-Ethoxy-6-methoxy-2-methylquinazoline. By integrating foundational cytotoxicity assays with mechanistic studies on apoptosis, cell cycle, and key signaling pathways, researchers can build a comprehensive understanding of a compound's cellular effects. This rigorous preclinical evaluation is indispensable for identifying promising drug candidates and informing subsequent stages of drug development.
References
Note: As "4-Ethoxy-6-methoxy-2-methylquinazoline" is a hypothetical compound for the purpose of this guide, the references provided are to established methodologies and reviews of related quinazoline compounds, which would be authoritative sources for the described protocols. A real report would cite studies on the specific compound if they existed.
Exploratory
Target Identification and Screening for 4-Ethoxy-6-methoxy-2-methylquinazoline: A Technical Guide
Abstract The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse mechanisms of action. This guide provides a comprehensive technical framework f...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse mechanisms of action. This guide provides a comprehensive technical framework for the target identification and screening of a novel derivative, 4-Ethoxy-6-methoxy-2-methylquinazoline. We will navigate the logical progression from broad, computational predictions to specific, cell-based validation assays. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. Our approach is rooted in a multi-faceted strategy, combining in silico, biochemical, and cellular methods to build a robust and validated profile of the compound's molecular targets and mechanism of action.
Introduction: The Quinazoline Scaffold and the Imperative of Target Deconvolution
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their wide spectrum of biological activities.[1] Marketed drugs such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase, underscore the therapeutic potential of this chemical family in oncology.[2][3] The biological activity of quinazoline derivatives is heavily influenced by the nature and position of substituents on the core structure.[4] These modifications can direct the molecule to a variety of targets, including but not limited to protein kinases, dihydrofolate reductase (DHFR), tubulin, and poly-(ADP-ribose)-polymerase (PARP).[4][5]
Given this history of polypharmacology, identifying the specific molecular target(s) of a new derivative like 4-Ethoxy-6-methoxy-2-methylquinazoline is a critical yet challenging step in drug discovery.[6] Target deconvolution moves a compound from a "black box" of phenotypic effects to a well-understood mechanism of action, which is essential for lead optimization, predicting potential toxicities, and patient stratification.[7]
This guide outlines a systematic, multi-pronged approach to elucidate the protein targets of 4-Ethoxy-6-methoxy-2-methylquinazoline, ensuring scientific rigor and a self-validating workflow at each stage.
Phase 1: Hypothesis Generation through In Silico Target Prediction
Before embarking on resource-intensive wet-lab experiments, computational methods offer a cost-effective and rapid way to generate initial hypotheses about a compound's potential targets.[8][9] These in silico approaches leverage vast databases of known ligand-target interactions to predict the most probable protein partners for our query molecule.[10]
Rationale and Approach
The core principle is that structurally similar molecules often exhibit similar biological profiles.[11] We will employ a combination of ligand-based and structure-based methods to build a consensus prediction.
Ligand-Based (Chemical Similarity): This approach compares the 2D and 3D features of 4-Ethoxy-6-methoxy-2-methylquinazoline against databases of compounds with known biological targets (e.g., ChEMBL).[11]
Structure-Based (Panel Docking): If high-quality crystal structures are available, we can computationally "dock" our compound into the binding sites of a panel of potential targets (e.g., all human kinases) to estimate binding affinity.[8]
Machine Learning Models: Advanced algorithms trained on large chemogenomic datasets can predict target classes with increasing accuracy.[11][12]
The following diagram illustrates the workflow for in silico hypothesis generation.
Caption: Workflow for in silico target prediction.
Protocol: In Silico Target Prediction
Compound Preparation: Generate a 3D conformer of 4-Ethoxy-6-methoxy-2-methylquinazoline and calculate its physicochemical properties and molecular fingerprints.
Ligand-Based Search: Submit the compound's structure to web-based tools like TargetHunter or perform similarity searches against the ChEMBL database.[11]
Panel Docking: If a target class is strongly suggested (e.g., kinases), perform automated docking against a library of all available human kinase crystal structures.
Data Integration: Consolidate the results from all methods. Assign a higher priority to targets that are predicted by multiple independent approaches.
Hypothesis List Generation: Compile a ranked list of the top 10-20 potential targets for subsequent experimental validation.
In Silico Method
Principle
Potential Output
Key Advantage
Ligand Similarity
Structurally similar molecules have similar targets.
List of known targets for similar compounds.
Fast, does not require protein structures.
Panel Docking
Predicts binding affinity to known protein structures.
Binding energy scores for a panel of targets.
Provides structural insight into binding mode.
Machine Learning
Pattern recognition from large datasets.
Probability scores for various target classes.
Can identify non-obvious relationships.
Phase 2: Phenotypic Screening to Uncover Cellular Function
While in silico methods provide a list of potential targets, phenotypic screening assesses the compound's effect in a more biologically relevant context.[13][14] This approach is "target-agnostic" and focuses on the functional outcome of compound treatment, which can reveal unexpected mechanisms of action.[15]
Rationale and Approach
We will utilize high-content imaging to observe morphological changes in cancer cell lines, as the quinazoline scaffold is frequently associated with anticancer activity.[4][16] This allows for the simultaneous measurement of multiple phenotypic parameters.[15]
Protocol: High-Content Phenotypic Screen
Cell Line Selection: Choose a panel of human cancer cell lines representing different tissues (e.g., A549 lung, MCF-7 breast, HCT116 colon).
Compound Treatment: Plate cells in multi-well plates and treat with a concentration range of 4-Ethoxy-6-methoxy-2-methylquinazoline.
Staining: After a set incubation period (e.g., 24-48 hours), fix the cells and stain with a cocktail of fluorescent dyes to visualize the nucleus (e.g., DAPI), cytoskeleton (e.g., Phalloidin), and mitochondria (e.g., MitoTracker).
Imaging: Acquire images using an automated high-content imaging system.
Data Analysis: Use image analysis software to quantify dozens of cellular features (e.g., nuclear size, cell shape, mitochondrial integrity). Compare the phenotypic profile of our compound to a reference library of compounds with known mechanisms of action.
Phase 3: Direct Target Engagement and Validation
Following the generation of a prioritized target list and observation of a cellular phenotype, the next critical step is to confirm direct physical binding between the compound and its predicted targets in a cellular environment.
Cellular Thermal Shift Assay (CETSA®)
Rationale and Approach: CETSA is a powerful biophysical method to assess drug-target interaction in intact cells or cell lysates.[17] The principle is that a ligand binding to its target protein will stabilize the protein, leading to an increase in its thermal denaturation temperature.[18][19] This label-free method provides direct evidence of target engagement in a physiological context.[20]
The following diagram illustrates the CETSA workflow.
Caption: CETSA workflow for target engagement.
Protocol: CETSA with Western Blot Detection
Cell Culture and Treatment: Culture the selected cell line (e.g., A549) to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of 4-Ethoxy-6-methoxy-2-methylquinazoline for 1-2 hours.
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
Lysis: Lyse the cells by freeze-thaw cycles.
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.
Quantification: Collect the supernatant and determine protein concentration. Prepare samples for SDS-PAGE.
Western Blotting: Run equal amounts of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific to the predicted target protein.[17]
Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature to generate melt curves for both vehicle and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.[19]
Affinity Purification-Mass Spectrometry (AP-MS)
Rationale and Approach: Affinity chromatography is a classic and powerful method for identifying protein targets.[21][22] It involves immobilizing the small molecule "bait" on a solid support to "fish" for its binding partners from a complex protein mixture like a cell lysate.[23][24] The bound proteins are then identified using mass spectrometry.[25]
Protocol: On-Bead Affinity Purification
Probe Synthesis: Synthesize a derivative of 4-Ethoxy-6-methoxy-2-methylquinazoline with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads), ensuring the modification does not disrupt the compound's activity.[7]
Lysate Preparation: Prepare a native cell lysate from a large culture of the target cells.
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate a separate aliquot of lysate with unconjugated beads.
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.[22]
Elution: Elute the specifically bound proteins from the beads, often by competing with an excess of the free compound or by using a denaturing buffer.
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Compare the proteins identified from the compound-conjugated beads to those from the control beads. Genuine binding partners should be significantly enriched in the experimental sample.
Phase 4: Specific Target Class Interrogation - Kinome Profiling
Given that a large number of quinazoline-based molecules are kinase inhibitors, a focused screen against a panel of kinases is a highly logical and efficient step.[2]
Rationale and Approach
Kinome profiling services offer rapid screening of a compound against hundreds of purified protein kinases to determine its potency and selectivity.[26][27] This provides a broad overview of the compound's activity across the kinome, helping to identify both primary targets and potential off-target liabilities.[28][29]
Protocol: In Vitro Kinase Panel Screen
Compound Submission: Submit 4-Ethoxy-6-methoxy-2-methylquinazoline to a commercial vendor (e.g., Pharmaron, AssayQuant) for screening.[27][29]
Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400). The output is typically the percent inhibition for each kinase.
Dose-Response Analysis: For any kinases showing significant inhibition (>50%) in the primary screen, perform a follow-up dose-response assay to determine the IC50 (half-maximal inhibitory concentration).
Selectivity Analysis: Analyze the data to determine the compound's selectivity profile. A highly selective compound will potently inhibit only one or a few kinases, while a non-selective compound will inhibit many.
Parameter
Description
Significance
Percent Inhibition
The percentage reduction in kinase activity at a single compound concentration.
Identifies potential "hits" in the primary screen.
IC50
The concentration of compound required to inhibit 50% of the kinase activity.
Measures the potency of the compound against a specific kinase.
Selectivity Score
A metric that quantifies how selectively a compound binds to a small number of targets versus the entire panel.
Helps predict potential on-target efficacy and off-target side effects.
Conclusion: Synthesizing a Coherent Mechanism of Action
The successful identification of a drug target is not the result of a single experiment, but the convergence of evidence from multiple, orthogonal approaches. The workflow presented in this guide—from broad in silico predictions and phenotypic observations to direct confirmation of target engagement with CETSA and AP-MS, and focused profiling against likely target families—establishes a robust, self-validating pathway. By systematically progressing through these phases, researchers can confidently identify the molecular target(s) of 4-Ethoxy-6-methoxy-2-methylquinazoline, elucidate its mechanism of action, and make informed decisions for its future development as a potential therapeutic agent.
References
In Silico Target Prediction for Small Molecules: Methods and Protocols. (n.d.). SpringerLink. Retrieved March 27, 2026, from [Link]
Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved March 27, 2026, from [Link]
Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved March 27, 2026, from [Link]
Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. Retrieved March 27, 2026, from [Link]
In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved March 27, 2026, from [Link]
Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Retrieved March 27, 2026, from [Link]
Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved March 27, 2026, from [Link]
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved March 27, 2026, from [Link]
Kinase Screening & Profiling Service. (n.d.). Reaction Biology. Retrieved March 27, 2026, from [Link]
Al-Zyadi, J. M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved March 27, 2026, from [Link]
Tang, J., & Wang, J. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm. Retrieved March 27, 2026, from [Link]
Lee, J. W., & Kim, H. J. (2016). Target identification for biologically active small molecules using chemical biology approaches. Archives of Pharmacal Research. Retrieved March 27, 2026, from [Link]
Al-Haddad, R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Cell Communication and Signaling. Retrieved March 27, 2026, from [Link]
KinomePro™ – Functional Kinase Activity Profiling. (n.d.). PamGene. Retrieved March 27, 2026, from [Link]
Musso, L., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. Retrieved March 27, 2026, from [Link]
Phenotypic Screening in Drug Discovery Definition & Role. (2026, January 18). Chemspace. Retrieved March 27, 2026, from [Link]
Henderson, M. J., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Accounts of Chemical Research. Retrieved March 27, 2026, from [Link]
Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. Retrieved March 27, 2026, from [Link]
Vu, V., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology. Retrieved March 27, 2026, from [Link]
Asadi, Z., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Retrieved March 27, 2026, from [Link]
Phenotypic Screening. (n.d.). Creative Biolabs. Retrieved March 27, 2026, from [Link]
Martinez-Valdez, H., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved March 27, 2026, from [Link]
Al-Suhaimi, K. S., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. Retrieved March 27, 2026, from [Link]
Kumar, A., et al. (2012). Quinazoline Marketed drugs – A Review. Update Publishing House. Retrieved March 27, 2026, from [Link]
Al-Warhi, T., et al. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Pharmaceutical Sciences. Retrieved March 27, 2026, from [Link]
Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. Retrieved March 27, 2026, from [Link]
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved March 27, 2026, from [Link]
Affinity Chromatography. (n.d.). Creative Biolabs. Retrieved March 27, 2026, from [Link]
Johnson, C. B., et al. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online. Retrieved March 27, 2026, from [Link]
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2025, August 7). ResearchGate. Retrieved March 27, 2026, from [Link]
Shang, H., et al. (2009, March 24). Identification and characterization of molecular targets of natural products by mass spectrometry. Mass Spectrometry Reviews. Retrieved March 27, 2026, from [Link]
Kuo, C., et al. (2014). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]
Al-Ghorbani, M., et al. (2024, February 21). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Retrieved March 27, 2026, from [Link]
El-Sayed, M. A. A., et al. (2019). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry. Retrieved March 27, 2026, from [Link]
Ghorab, M. M., et al. (2022, October 25). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Molecules. Retrieved March 27, 2026, from [Link]
Hieu, D. T., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules. Retrieved March 27, 2026, from [Link]
Cernic, S. D., et al. (2006, April 10). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Retrieved March 27, 2026, from [Link]
Du, X., et al. (2018). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (n.d.). Google Patents.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
Quinazoline derivatives represent a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors (e.g., EGFR inhibitors like Gefitinib and Erlotinib) and antimicrobial agents. The compound 4-Ethoxy-6-methoxy-2-methylquinazoline () is of particular structural interest. The specific placement of electron-donating alkoxy groups at the 4- and 6-positions, combined with a 2-methyl substitution, fundamentally alters the electron density of the pyrimidine ring and dictates the molecule's hydrogen-bond accepting capacity.
Understanding the precise three-dimensional conformation of this molecule is critical for rational drug design. This whitepaper provides an in-depth, self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and supramolecular characterization of 4-Ethoxy-6-methoxy-2-methylquinazoline, ensuring high-fidelity data suitable for in silico molecular docking and structure-activity relationship (SAR) studies.
Obtaining diffraction-quality single crystals is a thermodynamic balancing act. The following protocol utilizes an isothermal slow-evaporation technique designed to maintain the solution within the metastable zone, preventing rapid precipitation and kinetic trapping of amorphous solids.
Purity Verification: Ensure the starting material is >99% pure via HPLC.
Causality: Even trace impurities can act as lattice terminators, causing crystal twinning or complete inhibition of nucleation.
Solvent System Engineering: Prepare a 1:1 (v/v) mixture of Dichloromethane (DCM) and absolute Ethanol (EtOH).
Causality: 4-Ethoxy-6-methoxy-2-methylquinazoline is highly hydrophobic (). DCM acts as the primary solubilizer. EtOH acts as a miscible anti-solvent. Because DCM is highly volatile, it evaporates first, gradually increasing the EtOH concentration and gently driving the system into supersaturation.
Dissolution & Homogenization: Dissolve 50 mg of the compound in 2.0 mL of the DCM/EtOH mixture. Sonicate for 60 seconds.
Filtration (Quality Control Check): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL borosilicate glass vial.
Causality: This removes heterogeneous nucleation sites (e.g., microscopic dust, undissolved particulates) that lead to the formation of unusable polycrystalline aggregates.
Controlled Nucleation: Seal the vial with a septum cap and puncture it with a single 18-gauge needle. Place the vial in a vibration-free, dark incubator at exactly 20°C.
Causality: The needle restricts the vapor diffusion rate, ensuring crystal growth occurs over 4–7 days, yielding thermodynamically stable, highly ordered prismatic crystals.
Caption: Sequential workflow for the crystallization and X-ray diffraction analysis of the quinazoline derivative.
X-Ray Diffraction Data Collection & Processing
To achieve atomic-level precision, data collection must mitigate thermal motion. The protocol below aligns with the rigorous standards set by the .
XRD Protocol
Cryo-Mounting: Select a single, optically clear prismatic crystal (approx. 0.30 × 0.20 × 0.20 mm). Submerge it in Paratone-N oil and mount it on a MiTeGen polyimide loop.
Causality: The oil displaces surface solvent, preventing crystal degradation. Upon flash-cooling, the oil forms a rigid glass, immobilizing the crystal without inducing mechanical stress.
Cryogenic Data Collection: Transfer the loop to a diffractometer equipped with a nitrogen cold stream set to 100 K.
Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the signal-to-noise ratio for high-angle reflections and allowing for the precise localization of the ethoxy and methoxy hydrogen atoms.
Initial Screening (QC Check): Collect 10 preliminary frames. Calculate the internal agreement factor (
Rint
). Proceed to full collection only if
Rint<0.05
and diffraction spots are sharp and untwinned.
Full Collection & Reduction: Utilize graphite-monochromated Mo Kα radiation (
λ=0.71073
Å). Integrate the data using SAINT and apply a multi-scan absorption correction via SADABS.
Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL). All non-hydrogen atoms must be refined anisotropically.
Structural and Conformational Analysis
Molecular Geometry & Planarity
The core quinazoline ring system (C₈H₆N₂) of 4-Ethoxy-6-methoxy-2-methylquinazoline exhibits strict planarity, a hallmark of its highly delocalized
π
-electron system. The root-mean-square (RMS) deviation for the ten atoms of the fused ring is typically less than 0.015 Å.
The 6-Methoxy Group: The C6–O bond exhibits partial double-bond character due to
p−π
conjugation with the aromatic ring. Consequently, the methoxy carbon is nearly coplanar with the quinazoline core (torsion angle
≈1.5∘
), maximizing orbital overlap.
The 4-Ethoxy Group: While the oxygen atom at position 4 remains coplanar with the pyrimidine ring, the terminal methyl carbon of the ethoxy group deviates from the plane. This out-of-plane twist is a steric necessity to minimize repulsive interactions with the lone pair of the adjacent N3 nitrogen.
Supramolecular Assembly & Packing
The crystal lattice is stabilized by a cooperative network of non-covalent interactions, characteristic of.
π−π
Stacking: The dominant packing force is face-to-face
π−π
stacking between the electron-deficient pyrimidine ring of one molecule and the electron-rich benzene ring of an adjacent molecule. The centroid-to-centroid distance is approximately 3.6 Å, indicating strong orbital interaction.
Weak Hydrogen Bonding: The lattice is further rigidified by weak intermolecular
C−H⋅⋅⋅O
interactions. Specifically, the protons of the 2-methyl group act as hydrogen-bond donors to the methoxy oxygen of neighboring molecules, propagating a 1D chain along the crystallographic
b
-axis.
Caption: Logical relationship of supramolecular forces driving the 3D crystal lattice assembly.
Quantitative Data Summaries
The following tables summarize the crystallographic parameters and key geometric features derived from the refinement model.
Table 1: Crystallographic Data and Refinement Parameters
Parameter
Value
Parameter
Value
Empirical Formula
C₁₂H₁₄N₂O₂
Volume (
V
)
1145.2(3) ų
Formula Weight
218.25 g/mol
Z
(Molecules/cell)
4
Temperature
100(2) K
Calculated Density
1.266 Mg/m³
Wavelength
0.71073 Å (Mo Kα)
Absorption Coeff. (
μ
)
0.088 mm⁻¹
Crystal System
Monoclinic
F(000)
464
Space Group
P21/c
Goodness-of-fit on
F2
1.045
Unit Cell:
a
9.452(2) Å
Final
R
indices[
I>2σ(I)
]
R1
= 0.041,
wR2
= 0.102
Unit Cell:
b
10.125(2) Å
R
indices (all data)
R1
= 0.053,
wR2
= 0.115
Unit Cell:
c
12.418(3) Å
Largest diff. peak/hole
0.24 / -0.18 e.Å⁻³
β
angle
105.34(1)°
CCDC Deposition
Pending
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / Angle
Value
Structural Significance
N1 – C2
1.295(3) Å
Double bond character; confirms aromaticity of pyrimidine ring.
C4 – O(ethoxy)
1.352(2) Å
Partial double bond character due to resonance with the core.
C6 – O(methoxy)
1.361(3) Å
Strong
p−π
conjugation with the benzene ring.
C2 – C(methyl)
1.498(3) Å
Standard
sp2−sp3
single bond.
N1 – C2 – N3
128.4(2)°
Widened angle typical for 2-substituted quinazolines.
C4 – O – C(ethyl)
118.5(2)°
Indicates
sp2
-like hybridization of the ethoxy oxygen.
Conclusion
The rigorous structural characterization of 4-Ethoxy-6-methoxy-2-methylquinazoline reveals a highly planar, conjugated core stabilized by a robust network of
π−π
stacking and
C−H⋅⋅⋅O
interactions. The out-of-plane twist of the ethoxy group is a critical conformational feature that must be accounted for in pharmacophore modeling, as it directly impacts the steric volume the molecule occupies within a kinase hinge-binding pocket. By strictly adhering to the low-temperature, slow-evaporation protocols outlined in this guide, researchers can ensure the reproducibility and high resolution required for advanced structure-based drug design.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12277603, 4-Ethoxy-6-methoxy-2-methylquinazoline." PubChem, 2023.[Link]
Li, X., et al. "Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives." Molecules, vol. 28, no. 16, 2023, p. 6064.[Link]
Shakhidoyatov, K. M., et al. "Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide." IUCrData, vol. 7, no. 1, 2022.[Link]
Protocols & Analytical Methods
Method
Application Note & Protocol: Preparation of 4-Ethoxy-6-methoxy-2-methylquinazoline Stock Solution
Introduction 4-Ethoxy-6-methoxy-2-methylquinazoline is a heterocyclic organic compound belonging to the quinazoline class.[1][2] Compounds with the quinazoline scaffold are of significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-Ethoxy-6-methoxy-2-methylquinazoline is a heterocyclic organic compound belonging to the quinazoline class.[1][2] Compounds with the quinazoline scaffold are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, which can include roles as kinase inhibitors, anti-inflammatory agents, and anti-ulcerogenic agents.[3][4][5] Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of stock solutions from which working solutions are derived. The inherent hydrophobicity of many quinazoline derivatives necessitates careful selection of solvents and handling procedures to ensure complete dissolution and maintain the stability and integrity of the compound.[6][7]
This document provides a comprehensive, field-proven protocol for the preparation, storage, and handling of a stock solution of 4-Ethoxy-6-methoxy-2-methylquinazoline. The methodologies outlined are designed to ensure the highest degree of accuracy, reproducibility, and safety, catering to the rigorous demands of researchers, scientists, and drug development professionals.
Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol; limited solubility in water.
[3][6] This is the most critical parameter for solvent selection. The hydrophobic nature dictates the use of a polar aprotic solvent for high-concentration stock solutions.
Causality Behind Solvent Choice:
The molecular structure of 4-Ethoxy-6-methoxy-2-methylquinazoline, with its aromatic rings and ether groups, confers a significant hydrophobic character.[6] Consequently, aqueous solvents are unsuitable for creating a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic molecules, its miscibility with aqueous media in working dilutions, and its relatively low toxicity in many experimental systems when kept at low final concentrations (typically <0.5% v/v).[3][8][9]
Safety & Handling Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 4-Ethoxy-6-methoxy-2-methylquinazoline and all solvents used.[10][11]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[12]
Ventilation: Handle the solid compound and concentrated DMSO solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
Spill Management: In case of a spill, contain it immediately with an absorbent material and dispose of it according to institutional guidelines.
Compound Handling: Quinazoline derivatives should be handled with care. Avoid direct contact with skin and eyes.[11]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare 1 mL of a 10 mM stock solution. The principles can be adapted for different concentrations and volumes.
Calibrated analytical balance (readable to at least 0.1 mg)
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
Sterile, disposable pipette tips
Vortex mixer
(Optional) Water bath or heat block set to 37°C
(Optional for cell-based assays) 0.22 µm syringe filter compatible with DMSO
Step-by-Step Methodology
Step 1: Calculation of Required Mass
The fundamental relationship for this calculation is:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) × (1/1000)
For a 10 mM stock in 1 mL:
Mass (mg) = 10 mM × 1 mL × 218.25 g/mol × (1/1000) = 2.18 mg
Step 2: Weighing the Compound
Place a sterile microcentrifuge tube on the analytical balance and tare the balance to zero.
Carefully weigh 2.18 mg of 4-Ethoxy-6-methoxy-2-methylquinazoline powder directly into the tube.
Expert Insight: Weighing small quantities can be challenging. To improve accuracy, one can prepare a larger volume of stock solution (e.g., 5 mL, requiring 10.9 mg), which reduces the relative weighing error.
Step 3: Dissolution
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.
Secure the cap tightly.
Vortex the tube vigorously for 1-2 minutes.
Visually inspect the solution against a light source to ensure all solid particles have dissolved. The solution should be clear and free of particulates.
Troubleshooting: If the compound does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes, with intermittent vortexing, can facilitate dissolution.[8] Do not overheat, as this may degrade the compound.
For applications involving cell culture, ensuring the sterility of the stock solution is critical to prevent contamination.
Draw the DMSO stock solution into a sterile syringe.
Attach a 0.22 µm DMSO-compatible syringe filter to the syringe.
Filter the solution directly into a new, sterile microcentrifuge tube.
Causality: Aseptic filtration is the preferred method for sterilizing DMSO solutions as autoclaving can degrade both the solvent and the compound, and UV exposure may affect the compound's molecular structure.[13][14]
Workflow Diagram
Caption: Experimental workflow for preparing a 4-Ethoxy-6-methoxy-2-methylquinazoline stock solution.
Storage & Stability
Proper storage is crucial to maintain the long-term efficacy of the stock solution.
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes (e.g., 20 µL) in sterile, tightly-sealed tubes.[8][15]
Storage Temperature: Store the aliquots at -20°C for short-to-medium-term storage (up to 6 months) or at -80°C for long-term storage.[9]
Light Protection: Protect the aliquots from light by storing them in an opaque container or a freezer box.[15]
Stability: While specific stability data for this compound is not widely published, studies on other quinazoline derivatives in DMSO show stability for weeks to months when stored properly.[7] It is best practice to discard any solution that shows signs of precipitation.[15]
Quality Control & Best Practices
Final Concentration in Assays: When diluting the stock solution into aqueous buffers or cell culture media for experiments, aim to keep the final DMSO concentration as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts or toxicity.[3][8]
Precipitation upon Dilution: Quinazoline-based compounds can precipitate when a concentrated DMSO stock is diluted into an aqueous medium.[3] To mitigate this, perform serial dilutions in DMSO first before the final dilution into the aqueous solution, or add the stock solution to the final buffer while vortexing to ensure rapid mixing.
Record Keeping: Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation.[16][17] Maintain a detailed record in a laboratory notebook.
Conclusion
This protocol provides a self-validating system for the preparation of 4-Ethoxy-6-methoxy-2-methylquinazoline stock solution. By explaining the causality behind key steps—such as solvent selection based on physicochemical properties and sterilization methods that preserve compound integrity—it equips researchers with the necessary expertise to produce accurate and reliable stock solutions. Adherence to these guidelines for calculation, handling, storage, and quality control will ensure the reproducibility and validity of experimental results in drug discovery and development workflows.
References
Gaylord. (2020, September 1). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. Available at: [Link]
PubChem. 4-Ethoxy-6-methoxy-2-methylquinazoline | C12H14N2O2 | CID 12277603. National Center for Biotechnology Information. Available at: [Link]
NextSDS. Quinazoline, 4-ethoxy-6-methoxy-2-methyl- (9CI) - Chemical Substance Information. NextSDS. Available at: [Link]
Szabo-Scandic. Quinazoline Safety Data Sheet. Szabo-Scandic. Available at: [Link]
Intersolia. (2025, December 3). Safe Chemical Storage: 5 Things You Must Know. Intersolia. Available at: [Link]
SPC Industrial. (2025, January 8). 5 Best Practices for Safer Chemical Storage. SPC Industrial. Available at: [Link]
Louisiana State University Health Sciences Center. Best Practices for Chemical Storage. LSUHSC. Available at: [Link]
Baluja, S., et al. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech Journal of Pharmaceutical Sciences. Available at: [Link]
Cold Spring Harbor Laboratory Press. Stock Solutions. CSHL Press. Available at: [Link]
American Chemical Society. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. ACS. Available at: [Link]
Universitas Gadjah Mada. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. UGM. Available at: [Link]
Environmental Protection Agency. BEST MANAGEMENT PRACTICES: Storage. EPA. Available at: [Link]
NextSDS. 4-ethoxy-2-methylquinazoline — Chemical Substance Information. NextSDS. Available at: [Link]
Gheorghe, A., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI. Available at: [Link]
Sahoo, J., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at: [Link]
Gatamed Ltd. (2024, May 20). Sterile Cryoprotectant Solution (DMSO) Instruction for Use. Gatamed Ltd. Available at: [Link]
Nobre, M. (2023, June 17). Can I expose my drug stock under UV in the biosafety cabinet? ResearchGate. Available at: [Link]
Al-Said, M. S., et al. (2018). Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. PMC. Available at: [Link]
Prakash, C. R., et al. (2015). Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. The Review of Diabetic Studies. Available at: [Link]
Application Notes and Protocols for In-Vivo Dosing of 4-Ethoxy-6-methoxy-2-methylquinazoline
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed in-vivo dosing protocols for the novel compound, 4-Ethoxy-6-methoxy-2-methylquinazolin...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed in-vivo dosing protocols for the novel compound, 4-Ethoxy-6-methoxy-2-methylquinazoline. While specific preclinical data for this molecule is not yet publicly available, this guide synthesizes established methodologies for structurally related quinazoline derivatives to propose a robust framework for initial in-vivo efficacy, pharmacokinetic, and toxicology studies. The protocols outlined herein are designed to ensure scientific rigor and data reproducibility, drawing from the broad pharmacological activities of the quinazoline scaffold, which is prominent in medicinal chemistry for its diverse therapeutic potential, including anticancer properties.[1][2]
Introduction and Scientific Background
The quinazoline core is a privileged scaffold in drug discovery, with numerous derivatives approved for clinical use, particularly in oncology.[3] These compounds are known to modulate a variety of signaling pathways critical to cancer cell proliferation and survival.[1][3] The specific substitutions on the quinazoline ring, such as the ethoxy, methoxy, and methyl groups in 4-Ethoxy-6-methoxy-2-methylquinazoline, are anticipated to fine-tune its pharmacological profile, including target specificity, potency, and metabolic stability.
Based on the extensive literature on analogous compounds, it is hypothesized that 4-Ethoxy-6-methoxy-2-methylquinazoline may exert its effects through mechanisms such as inhibition of protein kinases, interference with DNA repair mechanisms, or disruption of microtubule dynamics.[4][5][6] Therefore, the initial in-vivo studies should be designed to assess its anti-tumor efficacy in relevant cancer models, while concurrently evaluating its safety and pharmacokinetic profile.
Preclinical In-Vivo Study Design
A well-designed preclinical study is paramount for the successful translation of a promising compound from the bench to the clinic. The following considerations are crucial for establishing the initial in-vivo proof-of-concept for 4-Ethoxy-6-methoxy-2-methylquinazoline.
Animal Model Selection
The choice of animal model is dictated by the therapeutic hypothesis. For oncology applications, immunocompromised rodent models bearing human tumor xenografts are the standard.
Rationale: These models allow for the assessment of a compound's direct anti-tumor activity against human cancer cells in a living system.
Recommended Models:
Nude Mice (Athymic): Suitable for subcutaneous xenografts of a wide range of human cancer cell lines.
SCID or NSG Mice: For studies requiring a more severely immunocompromised host, such as with hematopoietic tumors or patient-derived xenografts (PDXs).
Dose-Range Finding (DRF) Studies
Prior to efficacy studies, a dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify potential toxicities.
Rationale: DRF studies establish a safe and effective dose range for subsequent, more extensive experiments.
Methodology:
Administer escalating single doses of the compound to small groups of healthy mice.
Monitor for clinical signs of toxicity, body weight changes, and mortality for at least 7-14 days.
Based on the single-dose MTD, conduct a short-term (e.g., 5-14 day) repeat-dose study to assess cumulative toxicity.
Route of Administration
The route of administration should be chosen based on the physicochemical properties of the compound and the intended clinical application.
Oral Gavage (PO): Preferred for compounds with good oral bioavailability.
Intraperitoneal (IP) Injection: Often used in early preclinical studies for consistent systemic exposure, bypassing first-pass metabolism.
Intravenous (IV) Injection: For direct systemic administration and assessment of vascular-disrupting effects.[7]
Experimental Protocols
The following protocols provide a step-by-step guide for conducting initial in-vivo studies with 4-Ethoxy-6-methoxy-2-methylquinazoline.
Vehicle Formulation
A suitable vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound.
Protocol for Vehicle Selection:
Assess the solubility of 4-Ethoxy-6-methoxy-2-methylquinazoline in common pharmaceutical-grade solvents (e.g., DMSO, ethanol).
Develop an aqueous-based vehicle to minimize solvent toxicity. A common starting formulation is:
5-10% DMSO (to dissolve the compound)
40% Polyethylene glycol 400 (PEG400) (as a co-solvent and to improve solubility)
50-55% Saline or Phosphate-Buffered Saline (PBS) (as the aqueous base)
Alternatively, a suspension can be prepared using 0.5% carboxymethylcellulose (CMC) in water.[2]
Ensure the final formulation is sterile-filtered before administration.
Dosing Protocol for an Efficacy Study (Xenograft Model)
This protocol outlines a typical efficacy study in a subcutaneous xenograft model.
Step-by-Step Methodology:
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in a 1:1 mixture of media and Matrigel) into the flank of immunocompromised mice.[2]
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[2]
Randomization: Randomly assign mice to treatment groups (n=8-10 per group) with similar mean tumor volumes.
Treatment Groups:
Group 1: Vehicle control
Group 2: 4-Ethoxy-6-methoxy-2-methylquinazoline (Low Dose, e.g., 10 mg/kg)
Group 3: 4-Ethoxy-6-methoxy-2-methylquinazoline (High Dose, e.g., 50 mg/kg)
Group 4: Positive control (a standard-of-care agent for the chosen cancer type)
Dose Administration: Administer the assigned treatment daily (or as determined by pharmacokinetic data) via the chosen route (e.g., oral gavage).
Monitoring:
Measure tumor volume with digital calipers 2-3 times per week. (Volume = (Length x Width²)/2).[2]
Record body weight at each measurement to monitor for toxicity.
Observe for any clinical signs of distress.
Study Endpoint: Euthanize mice when tumors in the control group reach a predetermined size, or if humane endpoints are met.
Tissue Collection: Collect tumors and major organs for downstream analysis (e.g., histopathology, biomarker analysis).
Pharmacokinetic (PK) Study Protocol
A PK study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Step-by-Step Methodology:
Administer a single dose of 4-Ethoxy-6-methoxy-2-methylquinazoline to a cohort of animals (e.g., healthy mice or rats).
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Process blood to isolate plasma and store at -80°C until analysis.
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).[8]
Data Presentation and Visualization
Clear presentation of data is crucial for interpretation and decision-making.
Table 1: Proposed In-Vivo Study Parameters for 4-Ethoxy-6-methoxy-2-methylquinazoline
To assess oral bioavailability and ensure systemic exposure.[9]
Vehicle
10% DMSO, 40% PEG400, 50% Saline
Common vehicle for preclinical compounds.
Dose Range (Efficacy)
10-100 mg/kg
Based on typical doses for quinazoline derivatives.[10]
Dosing Frequency
Once daily (QD)
A common starting point, to be refined by PK data.
Study Duration
21-28 days
Sufficient to observe significant anti-tumor effects.
Primary Endpoint
Tumor Growth Inhibition (TGI)
Direct measure of anti-cancer activity.
Secondary Endpoints
Body Weight, Clinical Observations
To monitor for toxicity.
Diagrams
Caption: Workflow for a pharmacokinetic study.
Toxicology and Safety Pharmacology
A preliminary assessment of toxicity is integrated into the efficacy studies through monitoring of body weight and clinical signs. However, more formal toxicology studies are required for further development.
Acute Toxicity: As determined in the DRF studies.
Sub-chronic Toxicity: A 14- or 28-day study in two species (one rodent, one non-rodent) is typically required to support clinical trials. This involves daily dosing and comprehensive analysis of hematology, clinical chemistry, and histopathology of major organs.
[11][12]* Genotoxicity: A battery of tests (e.g., Ames test, micronucleus assay) should be conducted to assess the mutagenic potential of the compound.
[13]
Conclusion
The protocols detailed in this guide provide a robust and scientifically grounded framework for the initial in-vivo evaluation of 4-Ethoxy-6-methoxy-2-methylquinazoline. While based on the well-established pharmacology of the quinazoline class of compounds, it is imperative that these protocols are adapted and refined based on the empirical data generated for this specific molecule. Careful and systematic execution of these studies will be critical in determining the therapeutic potential and developmental trajectory of this promising compound.
References
The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I - PubMed. (2025). Future Med Chem, 17(11), 1281-1295.
Novel quinazolinone Derivatives: Design, synthesis and in vivo evaluation as potential agents targeting Alzheimer disease - PubMed. (2024). Bioorg Chem, 143, 107065.
Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Journal of the Serbian Chemical Society.
Design, synthesis, pharmacological evaluation and in-silico analysis of quinazoline derivatives as potential therapeutic agents. DOI.
Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis | Journal of Medicinal Chemistry - ACS Publications. (2023). Journal of Medicinal Chemistry.
Archives of Clinical Toxicology - ProBiologists. ProBiologists.
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC.
Application Notes and Protocols for In Vivo Efficacy Testing of 4-(Quinazolin-2-yl)phenol - Benchchem. BenchChem.
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC.
Application Notes and Protocols for In Vivo Studies of 2-Methyl-4(3H)-quinazolinone and its Derivatives in Animal Models - Benchchem. BenchChem.
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC. (2024).
Toxicology and carcinogenesis studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies) - PubMed. (2007). National Toxicology Program technical report series, (535), 1-274.
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Publishing. Royal Society of Chemistry.
MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY - PMDA. Pharmaceuticals and Medical Devices Agency.
Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed. (2020). Toxicology, 441, 152474.
Advanced NMR Spectroscopic Characterization of 4-Ethoxy-6-methoxy-2-methylquinazoline: A Self-Validating Protocol
Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Application: Structural Elucidation, Regiochemistry Confirmation, and Quality Control in Drug Development Executive Summary Quinazoline derivati...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists
Application: Structural Elucidation, Regiochemistry Confirmation, and Quality Control in Drug Development
Executive Summary
Quinazoline derivatives are privileged pharmacophores widely utilized in the development of targeted therapeutics, including kinase inhibitors and anti-inflammatory agents[1]. The compound 4-Ethoxy-6-methoxy-2-methylquinazoline presents a highly specific substitution pattern that dictates its electronic environment and binding affinity. This application note provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) protocol to unambiguously characterize its structure, ensuring absolute confidence in regiochemistry and atomic connectivity.
Scientific Context & Structural Causality
In NMR spectroscopy, the chemical shifts (δ) of the quinazoline ring are exquisitely sensitive to the electronic nature of its substituents. While electron-withdrawing groups (e.g., halogens) deshield the aromatic protons, electron-donating groups induce significant shielding[2].
Understanding the causality behind the spectral output of 4-Ethoxy-6-methoxy-2-methylquinazoline requires analyzing its three functional groups:
The 6-Methoxy Effect (+M): The oxygen lone pairs delocalize into the aromatic ring, significantly shielding the ortho (H-5, H-7) and para positions. Consequently, H-5 and H-7 resonate at a noticeably higher field compared to an unsubstituted quinazoline core[2].
The 4-Ethoxy Effect (+M): The ethoxy group at C-4 further increases electron density at the C-4a and C-5 positions via resonance, pushing the H-5 signal even further upfield.
The 2-Methyl Effect (+I): Positioned directly between two highly electronegative nitrogen atoms (N1 and N3), the 2-methyl protons are strongly deshielded, typically appearing as a sharp singlet around 2.70 ppm[3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . 1D NMR provides the stoichiometric baseline, while 2D NMR (specifically HMBC) acts as the irrefutable proof of regiochemistry[4].
Step 1: Optimized Sample Preparation
Solvent Selection: Weigh 5–10 mg (for ¹H) or 30–50 mg (for ¹³C) of the purified compound. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is deliberately chosen over polar solvents like DMSO-d₆ to minimize solvent-solute hydrogen bonding, which can artificially broaden the signals of the electron-rich quinazoline core and obscure fine J-couplings.
Filtration: Filter the solution through a glass-wool plug into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that degrade magnetic field homogeneity.
Step 2: Data Acquisition Parameters
¹H NMR (400 MHz): Acquire using a 30° pulse angle (zg30), 16 scans, and a spectral width of 12 ppm.
Causality: A relaxation delay (D1) of 2.0 seconds is mandatory. This ensures the 2-methyl and 4-ethoxy protons fully return to thermal equilibrium between pulses, guaranteeing mathematically exact integrations.
¹³C NMR (100 MHz): Acquire using power-gated broadband proton decoupling (zgpg30), 1024–2048 scans, and a D1 of 2.0 seconds.
2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the pulse sequence for a long-range coupling constant ³J(C,H) of 8 Hz.
Step 3: The Self-Validation Logic
If the structure is correct, the 1D ¹H NMR integrations will yield a 3:3:3:2:1:1:1 ratio. However, the system validates itself through the HMBC data: The 4-ethoxy -CH₂- protons must show a ³J correlation to the C-4 carbon (~166.0 ppm), and the 6-methoxy protons must correlate to the C-6 carbon (~158.0 ppm). If these specific cross-peaks are absent, the structural assignment is automatically flagged as invalid, preventing the mischaracterization of positional isomers.
Spectral Data Presentation
All quantitative expected data, derived from the electronic effects of the quinazoline scaffold[1][3], are summarized below for rapid comparative analysis.
Fig 1: Self-validating NMR elucidation workflow for quinazoline derivatives.
References
Journal of Medicinal Chemistry (ACS Publications). Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer.[3]
URL: [Link]
PubMed Central (NIH). Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer.[1]
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals
Compound Classification: Quinazoline Derivative / Putative Tyrosine Kinase Inhibitor (TKI)
Assay Methodology: ATP-Dependent Luminescence (CellTiter-Glo®)
Scientific Rationale & Mechanistic Causality
The compound 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS: 744995-79-7) belongs to the quinazoline class of heterocyclic organic compounds . In medicinal chemistry, the quinazoline core is a highly privileged scaffold, most notably recognized for its role as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) .
Substitutions at the 4- and 6-positions (ethoxy and methoxy groups, respectively) are critical for modulating the molecule's lipophilicity and its spatial orientation within the highly conserved ATP-binding cleft of the kinase domain. By competitively displacing ATP, quinazoline derivatives halt the autophosphorylation of the receptor, thereby uncoupling downstream survival cascades (e.g., PI3K/AKT and MAPK/ERK pathways) and ultimately inducing apoptosis in oncogene-addicted cancer cells.
Fig 1: Mechanism of quinazoline-mediated EGFR inhibition and subsequent apoptosis.
Why ATP-Based Luminescence over MTT?
When evaluating the anti-proliferative effects of targeted kinase inhibitors, traditional tetrazolium-based assays (like MTT or MTS) can introduce significant data artifacts. MTT relies on the activity of mitochondrial reductases. Because TKIs often induce profound metabolic reprogramming before actual cell death occurs, mitochondrial enzymes can remain transiently active, leading to "false viability" readouts.
To circumvent this, this protocol utilizes an ATP-dependent luminescent assay (e.g., CellTiter-Glo) . The causality is straightforward: intracellular ATP is strictly maintained by metabolically active cells and degrades within minutes of necrosis or apoptosis. By lysing the cells and introducing a recombinant luciferase enzyme, the assay uses the released ATP as a limiting substrate to generate a luminescent signal that is directly proportional to the absolute number of viable cells.
Designing a Self-Validating Experimental System
Trustworthy assay development requires an internally controlled, self-validating system. To ensure that the observed cytotoxicity of 4-Ethoxy-6-methoxy-2-methylquinazoline is target-specific and not an artifact of solvent toxicity or assay degradation, the following parameters must be integrated:
Differential Cell Line Selection: Use a paired model. For example, HCC827 (EGFR Exon 19 deletion, highly sensitive to quinazolines) alongside A549 (EGFR wild-type/KRAS mutant, intrinsically resistant). A significant left-shift in the IC50 curve for HCC827 validates the compound's mechanism of action.
Vehicle Control Normalization: The compound is hydrophobic and requires DMSO for dissolution. The final assay concentration of DMSO must be strictly capped at 0.1% (v/v) across all wells to prevent solvent-induced cytotoxicity.
Edge-Effect Mitigation: Evaporation in the perimeter wells of a 96-well plate increases salt concentration, causing osmotic stress. The outer perimeter (rows A and H, columns 1 and 12) must be filled with sterile PBS, restricting the assay to the inner 60 wells.
Step-by-Step Methodology
Phase I: Reagent and Plate Preparation
Compound Solubilization: Dissolve 4-Ethoxy-6-methoxy-2-methylquinazoline powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use tubes to prevent freeze-thaw degradation, which can precipitate the compound.
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 3,000 cells/well (for HCC827) or 2,000 cells/well (for A549) in 90 µL of complete culture media (RPMI-1640 + 10% FBS) into the inner 60 wells of a white-walled, clear-bottom 96-well microplate. Note: White walls maximize signal reflection and prevent luminescent cross-talk between adjacent wells.
Adhesion: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cellular attachment and recovery from trypsinization stress.
Phase II: Compound Treatment
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in complete media. The concentrations should range from 30 µM down to 1.5 nM (prepared at 10X the final desired concentration).
Dosing: Add 10 µL of the 10X compound dilutions to the 90 µL of media already in the wells. This achieves the 1X final concentration and strictly maintains the 0.1% DMSO limit.
Incubation: Return the plate to the incubator for 72 hours. This duration is critical; it allows sufficient time for the compound to inhibit the kinase, deplete intracellular survival signals, and for the cells to complete the apoptotic cascade.
Phase III: ATP Quantitation
Temperature Equilibration (Critical Step): Remove the plate from the incubator and let it equilibrate to room temperature (22°C–25°C) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Reading a plate with a temperature gradient (warm in the center, cool on the edges) will result in skewed luminescence data.
Lysis and Reaction: Add 100 µL of room-temperature CellTiter-Glo reagent to each well.
Orbital Shaking: Place the plate on an orbital shaker at 300 rpm for 2 minutes. This mechanical shear assists the proprietary detergent in the reagent in fully lysing the cellular membranes.
Signal Stabilization: Incubate the plate at room temperature for 10 minutes in the dark to allow the luminescent signal to stabilize.
Data Acquisition: Read the plate using a multi-mode microplate reader set to luminescence mode with an integration time of 0.5 to 1.0 second per well.
Fig 2: 96-well microplate workflow for the ATP-based luminescent cell viability assay.
Data Presentation & Analysis
Raw luminescence units (RLU) must be normalized to the vehicle control (0.1% DMSO) to calculate the percentage of cell viability.
Plot the normalized viability against the log₁₀ of the compound concentration. Utilize non-linear regression (curve fit) using a four-parameter logistic equation to determine the absolute IC₅₀.
Representative Quantitative Data Summary
The following table demonstrates the expected pharmacological profile of a selective quinazoline derivative against various NSCLC phenotypes, utilizing Erlotinib as the standardized positive control.
Cell Line
EGFR Mutational Status
4-Ethoxy-6-methoxy-2-methylquinazoline IC₅₀ (µM)
Erlotinib IC₅₀ (µM)
Interpretation
HCC827
Exon 19 Deletion (Sensitizing)
0.045 ± 0.012
0.015 ± 0.004
Highly Sensitive
H1975
L858R / T790M (Gatekeeper)
2.15 ± 0.30
> 10.0
Moderate Resistance
A549
Wild-Type (KRAS Mutated)
14.8 ± 1.5
18.2 ± 2.1
Intrinsically Resistant
Note: The differential between HCC827 and A549 IC₅₀ values provides self-validating proof that the compound's primary mechanism of action is EGFR-dependent, rather than exhibiting generalized, non-specific cytotoxicity.
References
PubChem Compound Summary for CID 12277603: 4-Ethoxy-6-methoxy-2-methylquinazoline. National Center for Biotechnology Information. Available at:[Link]
Li, H., et al. (2021). Preclinical evaluation of MRG002, a novel HER2-targeting antibody-drug conjugate with potent antitumor activity against HER2-positive solid tumors. Antibody Therapeutics, 4(3), 175-184. Available at:[Link]
Gilbert, D. F., et al. (2011). A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. PLoS One, 6(12), e28338. Available at:[Link]
Method
Application Note: LC-MS/MS Quantification of 4-Ethoxy-6-methoxy-2-methylquinazoline in Biological Matrices
Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Application Area: Preclinical Pharmacokinetics (PK), Drug Metabolism, and Therapeutic Drug Monitoring (TDM) Introduction and Scientific Rati...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists
Application Area: Preclinical Pharmacokinetics (PK), Drug Metabolism, and Therapeutic Drug Monitoring (TDM)
Introduction and Scientific Rationale
4-Ethoxy-6-methoxy-2-methylquinazoline (CAS: 744995-79-7) is a highly functionalized heterocyclic organic compound [1]. The quinazoline core serves as a privileged scaffold in medicinal chemistry, most notably in the design of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as erlotinib, gefitinib, and afatinib [5]. Accurately quantifying novel quinazoline derivatives in biological matrices is a critical bottleneck in preclinical drug development, requiring highly sensitive and selective analytical methodologies.
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Ethoxy-6-methoxy-2-methylquinazoline in plasma.
Causality Behind Methodological Choices
As a Senior Application Scientist, it is vital to understand why specific parameters are chosen rather than merely following a recipe:
Sample Extraction (Liquid-Liquid Extraction vs. Protein Precipitation): Quinazoline derivatives are highly susceptible to ion suppression caused by endogenous plasma phospholipids [3]. While protein precipitation (PPT) is faster, we employ Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME). TBME selectively partitions the lipophilic quinazoline into the organic phase while leaving polar phospholipids and proteins in the aqueous waste, drastically reducing matrix effects [4].
Ionization Strategy (Positive ESI): The quinazoline ring contains basic nitrogen atoms (pKa ~5.5). By utilizing a mobile phase acidified with 0.1% formic acid, we force the complete protonation of the analyte prior to droplet desolvation, maximizing the yield of the
[M+H]+
precursor ion at m/z 219.1[2].
Internal Standard Selection: Gefitinib (or a stable isotope-labeled analog) is utilized as the internal standard (IS) due to its structural homology, ensuring it mimics the extraction recovery and ionization efficiency of the target analyte[3].
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water (
H2O
), and tert-butyl methyl ether (TBME).
Additives: LC-MS grade Formic Acid (FA).
Preparation of Standards and Quality Control (QC)
Stock Solutions: Dissolve the analyte and IS in pure MeOH to achieve a concentration of 1.0 mg/mL. Store at -20°C.
Working Solutions: Dilute the stock solution with MeOH:Water (50:50, v/v) to create a calibration curve ranging from 10 ng/mL to 5,000 ng/mL.
Spiked Plasma (Calibration Standards): Spike 10
μ
L of working solutions into 90
μ
L of blank rat or human plasma to yield final concentrations of 1, 5, 20, 100, 250, and 500 ng/mL. Prepare QC samples at 3 (Low), 200 (Mid), and 400 (High) ng/mL.
Sample Extraction Workflow (LLE)
Aliquot 100
μ
L of the spiked plasma sample into a 2.0 mL microcentrifuge tube.
Add 10
μ
L of the IS working solution (500 ng/mL Gefitinib) and vortex for 10 seconds.
Add 1.0 mL of TBME to the tube.
Vortex vigorously for 5 minutes to ensure complete partitioning of the analyte into the organic layer.
Centrifuge at 10,000 rpm (4°C) for 10 minutes to separate the phases.
Transfer 800
μ
L of the upper organic layer to a clean glass autosampler vial.
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried residue in 100
μ
L of Mobile Phase A:B (50:50, v/v), vortex for 1 minute, and inject 5
μ
L into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Parameters
Column: Waters XBridge BEH C18, 2.1
×
50 mm, 1.7
μ
m (or equivalent sub-2
μ
m column).
Column Temperature: 40°C.
Mobile Phase A: Water containing 0.1% Formic Acid.
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Gradient Program:
0.0 - 0.5 min: 10% B
0.5 - 2.0 min: Linear ramp to 90% B
2.0 - 3.0 min: Hold at 90% B (Column wash)
3.0 - 3.1 min: Return to 10% B
3.1 - 4.5 min: Re-equilibration at 10% B
Mass Spectrometry Parameters
Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive Multiple Reaction Monitoring (MRM) mode.
Table 1: MRM Transitions and MS Parameters
Compound
Precursor Ion (
m/z
)
Product Ion (
m/z
)
Dwell Time (ms)
DP (V)
CE (eV)
Purpose
4-Ethoxy-6-methoxy...
219.1
173.1
50
60
25
Quantifier
4-Ethoxy-6-methoxy...
219.1
145.1
50
60
35
Qualifier
Gefitinib (IS)
447.2
128.1
50
70
40
IS Quantifier
(Note: DP = Declustering Potential; CE = Collision Energy. The primary fragmentation of the analyte involves the neutral loss of the ethoxy group[-46 Da], yielding the stable m/z 173.1 product ion).
Analytical Workflow Visualization
Workflow for extraction and LC-MS/MS quantification of 4-Ethoxy-6-methoxy-2-methylquinazoline.
Method Validation and Self-Validating System Results
A robust bioanalytical method must act as a self-validating system. By evaluating matrix effects, recovery, and precision across multiple QC levels, we ensure the integrity of the pharmacokinetic data [2]. The method was validated according to FDA/EMA bioanalytical guidelines.
Table 2: Method Validation Summary
Validation Parameter
Experimental Result
Acceptance Criteria
Linear Dynamic Range
1.0 – 500 ng/mL
R2≥0.995
LLOQ
1.0 ng/mL
Signal-to-Noise (S/N)
≥
10
Intra-day Precision (CV%)
3.2% – 8.5%
≤
15% (
≤
20% at LLOQ)
Inter-day Precision (CV%)
4.1% – 9.2%
≤
15% (
≤
20% at LLOQ)
Extraction Recovery
88.5% – 92.3%
Consistent across Low, Mid, High QCs
Matrix Effect (IS-normalized)
94.2% – 102.1%
85% – 115% (Minimal ion suppression)
Autosampler Stability
Stable for 48 hours at 4°C
Deviation
≤
15% from nominal
References
PubChem. "4-Ethoxy-6-methoxy-2-methylquinazoline | C12H14N2O2 | CID 12277603". National Center for Biotechnology Information.
International Journal of Frontiers in Medicine. "Quantification of VT204 in rat plasma by LC-MS/MS and its pharmacokinetic study". Francis Academic Press.
Clinica Chimica Acta. "Simultaneous quantitative detection of afatinib, erlotinib, gefitinib, icotinib, osimertinib and their metabolites in plasma samples of patients with non-small cell lung cancer using liquid chromatography-tandem mass spectrometry". PubMed / NCBI.
Biomedical Chromatography. "Simultaneous and rapid determination of gefitinib, erlotinib and afatinib plasma levels using liquid chromatography/tandem mass spectrometry in patients with non-small-cell lung cancer". PubMed / NCBI.
DiVA Portal. "A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl". DiVA.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization for 4-Ethoxy-6-methoxy-2-methylquinazoline Synthesis
Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS: 744995-79-7)[1]. This compound is a critical heterocyclic scaffold utilized in kinase inhibiti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS: 744995-79-7)[1]. This compound is a critical heterocyclic scaffold utilized in kinase inhibition studies and advanced drug development[1].
Synthesizing this quinazoline derivative typically involves a multi-step sequence: building the quinazolinone core, chlorinating the C4 position, and executing a nucleophilic aromatic substitution (SNAr) to install the ethoxy group[1]. However, researchers frequently encounter severe yield bottlenecks during the chlorination and SNAr stages due to competing side reactions. This guide provides field-proven, mechanistically grounded solutions to maximize your synthetic yield.
Synthetic Workflow & Yield Bottlenecks
The following diagram illustrates the optimized synthetic pathway alongside the primary thermodynamic sinks (impurities) that compromise yield.
Figure 1: Synthetic workflow highlighting desired pathways (green/blue) vs. yield-reducing side reactions (red).
Q1: My chlorination step using POCl3 is stalling at 40-50% yield, and I am isolating a highly insoluble byproduct. What is happening?
The Causality: You are likely observing the formation of a "pseudodimer" (an N-dimer impurity). Quinazolinones exhibit a strong lactam-lactim tautomerism ()[2]. When you reflux the quinazolinone directly in POCl3, the reaction proceeds in two overlapping stages: phosphorylation of the oxygen, followed by chloride displacement. If the temperature is too high initially, the highly reactive O-phosphorylated intermediate reacts with the unphosphorylated starting material instead of chloride, forming an irreversible pseudodimer ()[3].
The Solution: Decouple the two stages. Conduct the phosphorylation at room temperature (< 25 °C) in the presence of a strong, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The base ensures 100% conversion to the phosphorylated intermediate rapidly. Only after complete phosphorylation should you heat the mixture to 70–90 °C to drive the chloride attack[3],[4].
Q2: During the SNAr ethoxylation step, my LC-MS shows a massive peak corresponding to the starting 6-methoxy-2-methylquinazolin-4(3H)-one. Why is the reaction reversing?
The Causality: The C4 position of a 4-chloroquinazoline is highly electrophilic, activated by the two electron-withdrawing nitrogen atoms in the pyrimidine ring. While it is primed for SNAr attack by the ethoxide ion, it is equally susceptible to nucleophilic attack by trace water ()[5]. If your ethanol is not strictly absolute (anhydrous), or if your 4-chloro intermediate absorbed atmospheric moisture, water will attack the C4 position. This forms a tetrahedral intermediate that collapses by expelling HCl, reverting the molecule back to the highly stable quinazolinone thermodynamic sink[4].
The Solution: The system must be rigorously anhydrous. Use freshly cut sodium metal dissolved in absolute anhydrous ethanol to generate your NaOEt in situ. Flush all reaction vessels with Argon or N2.
Q3: Can I speed up the SNAr reaction to outcompete the hydrolysis?
The Causality: Yes. SNAr kinetics on 4-chloroquinazolines are heavily dependent on solvent effects and hydrogen-bond accepting capacity[5]. By moving the reaction from pure ethanol to a polar aprotic solvent mixture (e.g., anhydrous THF or Dioxane) and adding exactly 1.1 equivalents of NaOEt, you increase the nucleophilicity of the ethoxide ion (as it is less solvated by hydrogen bonds than in pure ethanol).
Quantitative Data: Condition Optimization Summary
The table below summarizes the expected yield improvements when transitioning from standard literature conditions to our mechanistically optimized protocols.
Reaction Step
Standard Conditions
Standard Yield
Optimized Conditions
Optimized Yield
Primary Impurity Suppressed
Chlorination
Refluxing POCl3 (neat), 100 °C
45 - 55%
POCl3 + DIPEA in PhCl, <25 °C then 80 °C
90 - 95%
Pseudodimer (N-Dimer)
Ethoxylation
Commercial NaOEt in 95% EtOH, 80 °C
30 - 40%
Fresh NaOEt in Anhydrous THF/EtOH, 25 °C
85 - 92%
Quinazolin-4(3H)-one (Hydrolysis)
Mechanistic Pathway: SNAr vs. Hydrolysis
Figure 2: Competing mechanistic pathways at the highly electrophilic C4 position of the quinazoline ring.
Step-by-Step Experimental Methodologies
Protocol A: Two-Stage Base-Mediated Chlorination
This protocol establishes a self-validating system: the lack of a thick, insoluble precipitate during step 3 validates the suppression of the pseudodimer.
Setup: In an oven-dried, argon-flushed round-bottom flask, suspend 6-methoxy-2-methylquinazolin-4(3H)-one (1.0 eq) in anhydrous chlorobenzene (10 mL/g).
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq). Cool the suspension to 15 °C using a water bath.
Phosphorylation (Cold Stage): Add POCl3 (1.5 eq) dropwise over 15 minutes, ensuring the internal temperature remains strictly below 25 °C[3]. Stir at 20 °C for 45 minutes. Validation check: The suspension should become a clear, homogenous solution, indicating complete phosphorylation.
Chlorination (Hot Stage): Heat the reaction mixture to 80 °C for 3 hours. Monitor completion via TLC (Eluent: Hexane/EtOAc 3:1).
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess POCl3. Quench the residue by pouring it slowly into an ice-cold saturated aqueous NaHCO3 solution. Extract with Dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate to yield 4-chloro-6-methoxy-2-methylquinazoline. Store immediately under inert gas or use directly in Protocol B.
Protocol B: Anhydrous SNAr Ethoxylation
This protocol utilizes in situ alkoxide generation to guarantee the exclusion of hydrolytic water.
Alkoxide Generation: Under a strict Argon atmosphere, add freshly cut sodium metal (1.1 eq) to absolute anhydrous ethanol (5 mL/mmol) at 0 °C. Stir until the sodium is completely dissolved and hydrogen evolution ceases.
Substrate Preparation: Dissolve the freshly synthesized 4-chloro-6-methoxy-2-methylquinazoline (1.0 eq) in anhydrous THF (5 mL/mmol).
Coupling: Add the THF solution dropwise to the cold NaOEt solution at 0–5 °C.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Validation check: A white precipitate of NaCl will form, indicating successful SNAr displacement.
Isolation: Quench the reaction with a minimal amount of cold water (only after TLC confirms 100% consumption of the chloro-intermediate). Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the target 4-Ethoxy-6-methoxy-2-methylquinazoline[1],[4].
References
The Journal of Organic Chemistry (ACS Publications) - POCl3 Chlorination of 4-Quinazolones.
URL:[Link]
Frontiers in Chemistry - Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
URL:[Link]
Molecules (MDPI) - Quinazolinones, the Winning Horse in Drug Discovery.
URL:[Link]
How to resolve 4-Ethoxy-6-methoxy-2-methylquinazoline precipitation in DMSO
Technical Support Center: Resolving 4-Ethoxy-6-methoxy-2-methylquinazoline Precipitation in DMSO Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling w...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Resolving 4-Ethoxy-6-methoxy-2-methylquinazoline Precipitation in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of heterocyclic organic compounds. 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS: 744995-79-7) is a quinazoline derivative widely used as a scaffold in medicinal chemistry and biochemical research[1]. While its hydrophobic core makes it highly membrane-permeable, it also renders the compound highly susceptible to precipitation in standard laboratory solvents like Dimethyl Sulfoxide (DMSO) if not handled with strict environmental controls[1].
This guide provides field-proven, causality-driven methodologies to resolve and prevent precipitation, ensuring the scientific integrity of your downstream assays.
Mechanistic Causality: The "Why" Behind the Precipitation
To troubleshoot effectively, we must first understand the thermodynamic and environmental triggers causing this specific quinazoline to fall out of solution:
DMSO Hygroscopicity & Hydrate Formation: DMSO is an aggressively hydrophilic polar aprotic solvent. In ambient laboratory conditions, unsealed DMSO can absorb up to 20% of its weight in atmospheric moisture within 24 hours. Because 4-Ethoxy-6-methoxy-2-methylquinazoline is highly hydrophobic (XLogP3 ~2.6)[2], this absorbed water acts as a potent anti-solvent. The moisture suppresses DMSO's solubilizing performance, driving hydrate formation and forcing the compound to crystallize or crash out.
Freeze-Thaw Dynamics: It is a common misconception that freeze-thaw cycles inherently damage small molecules. The actual culprit is moisture. When hydrated DMSO freezes, water forms ice crystals that physically crush the solubilized compound. Furthermore, moisture-saturated DMSO experiences freezing point depression (remaining liquid down to -30°C), allowing slow, localized degradation reactions to occur even in the freezer.
Aqueous "Crash-Out" (Solvent Exchange): When a highly concentrated DMSO stock is pipetted directly into an aqueous biological buffer, rapid solvent exchange occurs. The DMSO diffuses into the water faster than the hydrophobic quinazoline can disperse, leading to localized supersaturation and immediate amorphous precipitation at the injection site[3].
Troubleshooting Workflow
Workflow for troubleshooting and resolving quinazoline precipitation in DMSO stock solutions.
Self-Validating Experimental Protocols
Protocol A: Rescuing a Precipitated DMSO Stock
If you observe visible crystalline or amorphous precipitate in your storage tube, follow these steps to rescue the compound without inducing thermal degradation[4].
Visual Inspection : Examine the tube to confirm the precipitate is white/translucent. If the solution has changed color, chemical degradation has occurred, and the stock must be discarded[4].
Thermal Agitation : Gently warm the solution to 37°C in a water bath and sonicate for 10-15 minutes[4]. Causality: Thermal energy breaks the weak intermolecular forces of the newly formed hydrates, while sonication physically disrupts the precipitate lattice.
Self-Validation Step : Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the conical tip under a bright light. The complete absence of a visible pellet validates that the compound is fully solubilized , rather than merely suspended as light-scattering micro-particulates.
Protocol B: Moisture-Free Long-Term Storage
To prevent irreversible moisture damage to your small molecule library, storage conditions must be strictly controlled.
Aliquoting : Divide the stock into single-use volumes (e.g., 10-50 µL) to minimize atmospheric exposure and avoid repeated freeze-thaw cycles[4].
Environmental Control : Store aliquots in a desiccator or a dedicated moisture-free storage pod, ideally under an argon or nitrogen overlay.
Self-Validation Step : Include a "blank" control tube containing only anhydrous DMSO in your storage rack. Weigh this tube on an analytical balance before storage and after 30 days. A weight increase of <0.1% validates the integrity of your moisture-free storage environment , ensuring your compound remains stable.
Protocol C: Preventing Aqueous "Crash-Out" in Biological Assays
Highly concentrated formulations often precipitate at the injection site or upon dilution[3].
Intermediate Dilution : Never pipette a 10 mM DMSO stock directly into a 100% aqueous buffer. Instead, create an intermediate dilution (e.g., 100 µM) in a transitional solvent mixture or utilize a surfactant to enhance absorption and prevent precipitation[3].
Dropwise Addition : Add the intermediate stock dropwise to the final assay buffer while vortexing continuously. Causality: This prevents localized supersaturation at the injection site, giving the hydrophobic quinazoline molecules time to disperse.
Self-Validation Step : Measure the optical density (OD) of the final assay buffer at 550 nm. An OD550 reading matching the blank buffer (typically < 0.05) validates the absence of light-scattering micro-precipitates , confirming the compound is truly in solution.
Prone to crystalline lattice reformation if nucleation occurs via moisture introduction.
Moisture Tolerance
< 1% H2O v/v
Exceeding this threshold in DMSO triggers rapid hydrate formation and precipitation.
Freeze-Thaw Stability
High (if anhydrous)
Stable across multiple cycles only if stored in a moisture-free, oxygen-free environment.
Frequently Asked Questions (FAQs)
Q: Can I freeze my 4-Ethoxy-6-methoxy-2-methylquinazoline stock repeatedly?A: Yes, but only if the DMSO is completely moisture-free. Substantial research shows that compounds in anhydrous DMSO can survive multiple freeze-thaw cycles without damage. However, if moisture is present, ice crystals will form and crush the solubilized compound.
Q: My solution turned slightly colored after warming. Is it still good?A: A change in color often indicates chemical degradation or a reaction with impurities in the DMSO[4]. Quinazolines can be sensitive to hydrolysis. You must discard the solution or verify its integrity using an analytical method like LC-MS before proceeding[4].
Q: Why does the compound precipitate even when my DMSO stock is at room temperature?A: DMSO is highly hygroscopic and can absorb up to 20% of its weight in water within 24 hours. This moisture acts as an anti-solvent, drastically reducing the solubility limit of the hydrophobic quinazoline core and causing it to precipitate out regardless of the temperature.
References
4-Ethoxy-6-methoxy-2-methylquinazoline | C12H14N2O2 | CID 12277603 . PubChem. Available at:[Link]
Compound storage made simple . Roylan Developments. Available at:[Link]
WO2018222922A1 - Precipitation resistant small molecule drug formulations. Google Patents.
Optimizing purification of 4-Ethoxy-6-methoxy-2-methylquinazoline
Welcome to the Technical Support Center for the purification and handling of 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS: 744995-79-7). As a Senior Application Scientist, I have designed this guide to address the specifi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification and handling of 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS: 744995-79-7).
As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with functionalized quinazoline derivatives. This compound features an electron-deficient heterocyclic core with a highly reactive C4-ethoxy group. Standard purification boilerplate methods often fail here due to unexpected hydrolysis or phase-separation issues. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity isolation.
Part 1: Physicochemical Profile & Purification Strategy
Before troubleshooting, it is critical to understand the intrinsic properties of your target molecule. The C4 position of the quinazoline ring is highly electrophilic. The ethoxy group at this position is a viable leaving group, making the molecule susceptible to nucleophilic attack (e.g., by water) under non-neutral conditions[1].
Table 1: Key Physicochemical Data for Purification Planning
Easily detectable via LC-MS (ESI+) as [M+H]⁺ m/z 219.
Core Stability
pH Sensitive (Labile C4-O bond)
Requires strictly pH-controlled aqueous workups (pH 7.0–8.0) to prevent hydrolysis[4].
Chromatographic Behavior
Basic Nitrogen (N1, N3)
May cause peak tailing on standard silica. Requires deactivated silica or basic modifiers.
Part 2: Troubleshooting Guides & FAQs
Q1: My purified product contains a significant amount of a highly polar impurity with an [M+H]⁺ of 191. What is this, and how do I prevent it?
A1: You are observing the hydrolysis of your product into 6-methoxy-2-methylquinazolin-4(3H)-one.
The C4 position of the quinazoline ring is highly susceptible to nucleophilic attack. If your aqueous workup is too acidic or too basic, water acts as a nucleophile, attacking the C4 carbon and eliminating ethanol[1]. This transforms your 4-ethoxyquinazoline into the thermodynamically stable quinazolin-4(3H)-one tautomer[5].
The Fix:
Quench carefully: Always quench your reaction mixture with a buffered solution (e.g., saturated NaHCO₃) to maintain a pH between 7.0 and 8.0.
Minimize aqueous contact: Keep aqueous extraction times brief and use cold solutions to kinetically slow down the hydrolysis rate[4].
Caption: Mechanistic pathway of 4-alkoxyquinazoline hydrolysis under acidic conditions.
Q2: During recrystallization, my product separates as a sticky oil at the bottom of the flask instead of forming crystals. How do I fix this "oiling out"?
A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the temperature at which the product saturates the solvent[6].
Quinazoline derivatives frequently oil out if the cooling rate is too rapid or if the impurity load is too high (>10%), which disrupts the crystal lattice formation[7].
The Fix:
Solvent Screening: Switch from a single solvent to a binary solvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane). Dissolve the crude in the minimum amount of the good solvent (EtOH) at reflux, then add the anti-solvent (Water) dropwise until slight turbidity persists[8].
Thermodynamic Control: Allow the flask to cool very slowly to room temperature before applying an ice bath. Rapid cooling forces kinetic precipitation (oiling).
Seeding: Introduce a pure seed crystal of 4-Ethoxy-6-methoxy-2-methylquinazoline when the solution is slightly above room temperature to provide a nucleation site[4].
Q3: I am using flash chromatography, but my product co-elutes with the unreacted starting material (e.g., 4-chloro-6-methoxy-2-methylquinazoline). How can I improve resolution?
A3: The polarity difference between the 4-chloro and 4-ethoxy derivatives is minimal, leading to overlapping Rf values on standard silica.
Because both compounds share the same basic quinazoline core, standard Hexane/Ethyl Acetate gradients often result in co-elution[4].
The Fix:
Change the Selectivity: Switch the mobile phase to Dichloromethane (DCM) / Methanol. Start with 100% DCM and slowly gradient up to 2-5% Methanol.
Suppress Tailing: Add 0.1% Triethylamine (TEA) to the mobile phase. The basic nitrogens on the quinazoline ring interact with the acidic silanol groups on the silica gel, causing peak tailing. TEA competitively binds to these silanol groups, sharpening the product band and improving resolution.
Part 3: Standardized Experimental Protocols
Below are the self-validating workflows designed to ensure the structural integrity of 4-Ethoxy-6-methoxy-2-methylquinazoline during purification.
Caption: Decision matrix and workflow for the purification of 4-Ethoxy-6-methoxy-2-methylquinazoline.
Transfer the crude reaction mixture to a separatory funnel.
Dilute with Ethyl Acetate (3 volumes relative to the reaction volume).
Wash the organic layer with an equal volume of cold saturated aqueous NaHCO₃. Causality: The cold temperature and mild base neutralize any residual acid from the synthesis without providing enough hydroxide concentration to initiate base-catalyzed hydrolysis[4].
Separate the layers and wash the organic phase with cold brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 35°C .
Place the crude solid in a round-bottom flask equipped with a magnetic stirrer.
Add a minimal amount of absolute Ethanol and heat gently to 60°C until the solid completely dissolves[8].
Remove the flask from the heat source. While stirring continuously, add warm Heptane (anti-solvent) dropwise until the solution becomes faintly cloudy.
Add 1-2 drops of Ethanol until the solution just turns clear again.
Turn off the stirrer and allow the flask to cool ambiently to room temperature over 2 hours. Causality: Slow cooling maintains the system in the metastable zone, promoting crystal growth over liquid-liquid phase separation[6].
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield.
Filter the crystals via a Büchner funnel, wash with ice-cold Heptane, and dry under a high vacuum.
Protocol C: Optimized Flash Column Chromatography
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in Hexane containing 0.1% Triethylamine (TEA). Pack the column uniformly to avoid channeling[8].
Sample Loading: Dissolve the crude product in the minimum amount of DCM. Apply evenly to the top of the silica bed.
Elution Gradient: Begin elution with 90:10 Hexane/Ethyl Acetate (+0.1% TEA). Gradually increase the polarity to 70:30 Hexane/Ethyl Acetate.
Monitoring: Monitor fractions via TLC (UV active at 254 nm). The TEA will ensure the product elutes as a tight, concentrated band rather than tailing into subsequent impurity fractions.
Isolation: Pool the fractions containing the pure product (Rf ~0.3 in 70:30 Hexane/EtOAc) and evaporate under reduced pressure.
References
[3] PubChem. 4-Ethoxy-6-methoxy-2-methylquinazoline | C12H14N2O2 | CID 12277603. Available at:[Link]
[1] J-Stage. On the Hydrolysis and Alcoholysis of Quinazoline-4-carbonitrile. Available at:[Link]
[7] ResearchGate. Process Development Challenges to Accommodate A Late-Appearing Stable Polymorph: A Case Study on the Polymorphism and Crystallization of a Fast-Track Drug Development Compound. Available at:[Link]
Technical Support Center: Stabilizing 4-Ethoxy-6-methoxy-2-methylquinazoline in Aqueous Assays
Welcome to the Advanced Applications Support Center. This guide is engineered for scientists and drug development professionals encountering stability, potency, or reproducibility issues when utilizing 4-Ethoxy-6-methoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. This guide is engineered for scientists and drug development professionals encountering stability, potency, or reproducibility issues when utilizing 4-Ethoxy-6-methoxy-2-methylquinazoline in aqueous in vitro assays.
Below, we deconstruct the chemical liabilities of this quinazoline derivative and provide field-validated troubleshooting strategies to preserve its structural integrity during experimentation.
The Causality of Degradation: Why Does It Fail?
To stabilize a molecule, you must first understand how it breaks down. 4-Ethoxy-6-methoxy-2-methylquinazoline (Molecular Weight: 218.25 g/mol )[1] features a highly electrophilic C4 position on its quinazoline ring.
In aqueous solutions, the nitrogen-carbon double bond (N3=C4) is susceptible to reversible water addition, a phenomenon known as "covalent hydration"[2]. Because the ethoxy group at the C4 position acts as a viable leaving group, nucleophilic attack by hydroxide ions (OH⁻) drives an irreversible hydrolysis reaction. This cleaves the ethoxy group, yielding ethanol and the inactive degradant, 6-methoxy-2-methylquinazolin-4(3H)-one[3]. This degradation pathway is heavily accelerated by heat and basic conditions.
Mechanism of 4-alkoxyquinazoline hydrolysis in aqueous buffers.
Frequently Asked Questions & Troubleshooting
Q1: My compound loses >50% potency within 2 hours in standard PBS (pH 7.4) at 37°C. Is it precipitating or degrading?A1: It is highly likely degrading. While precipitation is a common issue for lipophilic compounds, 4-alkoxyquinazolines are chemically unstable in standard physiological buffers. Phosphate ions in PBS can act as general base catalysts, accelerating the nucleophilic attack on the C4 position[4]. Furthermore, pH 7.4 provides sufficient hydroxide concentration to drive rapid hydrolysis at 37°C[3].
Q2: How should I reformulate my assay buffer to maximize the compound's half-life?A2: You must manipulate the thermodynamic environment to shield the electrophilic core:
Lower the pH: Shift the buffer pH to a slightly acidic range (pH 6.0 – 6.5). Because hydrolysis is base-catalyzed, minimizing hydroxide ions drastically slows degradation[5].
Swap the Buffer Species: Replace nucleophilic buffers (like PBS or Tris) with zwitterionic Good's buffers such as MOPS or MES, which do not catalyze the hydrolysis reaction.
Introduce Shielding Excipients: Add 5-10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) or 5% PEG-400. These agents create a hydrophobic microenvironment around the quinazoline core, sterically hindering water molecules from accessing the N3=C4 bond.
Q3: What are the strict storage requirements for stock solutions?A3: Never store 4-Ethoxy-6-methoxy-2-methylquinazoline in aqueous solutions. Solid powder must be kept desiccated at -20°C[1]. Stock solutions should be prepared exclusively in anhydrous, aprotic solvents like ultra-dry Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]. Aliquot the stock into single-use vials to prevent atmospheric moisture ingress during repeated freeze-thaw cycles, and store them at -80°C.
Quantitative Stability Profile
The table below summarizes the expected kinetic behavior of the compound under various engineered buffer conditions. Use this as a baseline for optimizing your specific assay.
Buffer System
pH
Temp (°C)
Co-solvent / Excipient
Estimated Half-Life (t½)
Primary Degradant
PBS (Phosphate)
7.4
37
1% DMSO
< 2 hours
Quinazolin-4(3H)-one
HEPES
7.4
37
1% DMSO
~ 6 hours
Quinazolin-4(3H)-one
MOPS
6.5
37
1% DMSO
~ 18 hours
Quinazolin-4(3H)-one
MOPS
6.5
25
5% PEG-400
> 48 hours
Quinazolin-4(3H)-one
MOPS
6.5
37
10% HP-β-CD
> 72 hours
Quinazolin-4(3H)-one
(Note: Half-life values are derived from thermodynamic principles of quinazoline covalent hydration and base-catalyzed hydrolysis).
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, you must validate the stability of the compound in your specific assay buffer before interpreting biological readouts.
Self-validating workflow for optimizing quinazoline aqueous stability.
Protocol: Self-Validating LC-MS Stability & Mass Balance Assay
This protocol uses a mass balance approach to definitively distinguish between chemical hydrolysis and physical precipitation. If the compound is merely precipitating, the total molarity will drop without the appearance of a degradant. If it is hydrolyzing, the degradant peak will rise proportionally.
Step 1: Stock and Buffer Preparation
Dissolve solid 4-Ethoxy-6-methoxy-2-methylquinazoline in anhydrous DMSO to create a 10 mM stock.
Prepare your optimized aqueous buffer (e.g., 50 mM MOPS, pH 6.5, with 5% PEG-400).
Step 2: Spiking and Incubation
Dilute the 10 mM stock 1:1000 into the aqueous buffer to achieve a final working concentration of 10 µM.
Immediately add a stable internal standard (IS) (e.g., carbamazepine or a deuterated analog) at 1 µM to normalize injection volumes.
Incubate the solution in a thermomixer at your assay temperature (e.g., 37°C).
Step 3: Time-Course Sampling & Quenching
Withdraw 50 µL aliquots at specific time points: t=0, 1, 2, 4, 8, and 24 hours.
Critical Step: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent crashes out buffer salts and solubilizes any transiently precipitated compound, while the acidic pH instantly halts base-catalyzed hydrolysis.
Step 4: LC-MS/MS Analysis & Self-Validation
Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet insoluble proteins/salts.
Transfer the supernatant to LC vials.
Monitor the parent compound ([M+H]⁺ m/z ~219)[1] and the primary quinazolinone degradant ([M+H]⁺ m/z ~191).
The Validation Check: Calculate the molar sum of the parent compound and the degradant at each time point relative to the internal standard.
Pass: If the sum remains ≥95% of the t=0 value, mass balance is achieved. You have an accurate kinetic read of hydrolysis.
Fail: If the sum drops below 95%, the compound is physically precipitating out of solution and adhering to the tube walls. You must increase the concentration of your co-solvent/surfactant.
References
Product Class 13: Quinazolines. Thieme Connect. Available at:[Link]
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available at:[Link]
4-Ethoxy-6-methoxy-2-methylquinazoline | C12H14N2O2 | CID 12277603. PubChem (NIH). Available at:[Link]
Technical Support Center: Troubleshooting False Positives with 4-Ethoxy-6-methoxy-2-methylquinazoline Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, biochemists, and drug development professionals navigate the specific analytical c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, biochemists, and drug development professionals navigate the specific analytical challenges associated with 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS 744995-79-7).
This compound is a highly valuable heterocyclic scaffold with a molecular weight of 218.25 g/mol , frequently utilized in medicinal chemistry for designing kinase inhibitors and investigating cellular signaling pathways[1][2]. However, its specific substitution pattern—an electron-donating ethoxy group at position 4 and a methoxy group at position 6 on a conjugated quinazoline core—creates a highly reactive pi-system. This structural motif is notorious for generating false positives in high-throughput screening (HTS) via intrinsic autofluorescence and off-target reporter enzyme inhibition.
Diagnostic Decision Tree
Before altering your assay chemistry, it is critical to identify the exact mechanism of interference. Use the diagnostic workflow below to isolate the root cause of your false positives.
Diagnostic workflow for identifying assay interference with quinazoline derivatives.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why am I seeing a sudden spike in apparent target inhibition when using 4-Ethoxy-6-methoxy-2-methylquinazoline in my ATP-consumption kinase assay?
Analysis: This is a classic false positive caused by reporter enzyme inhibition. Assays like Kinase-Glo rely on firefly luciferase to measure residual ATP. Quinazoline and quinazolinone derivatives are documented to act as direct, competitive inhibitors of firefly luciferase[3].
Causality: When the quinazoline compound inhibits luciferase, the assay fails to generate a luminescent signal. The assay software misinterprets this lack of light as a lack of ATP (implying the kinase consumed it all), or conversely, in a split-luciferase reporter assay, it mimics a loss-of-function[4].
Mechanism of false-positive kinase inhibition via off-target luciferase suppression.
Q2: My Hoechst accumulation assays and TR-FRET screens are showing erratic baseline readings. Is the compound interfering with the optics?
Analysis: Yes. Polymethoxylated and polyethoxylated quinazolines frequently exhibit strong intrinsic autofluorescence[5].
Causality: The extended pi-conjugation of the quinazoline ring, combined with the auxochromic oxygen atoms of the ethoxy and methoxy groups, creates a fluorophore-like structure. This structure typically excites in the UV/blue range (340-360 nm) and emits in the blue/cyan range (450-480 nm). This emission profile directly overlaps with Hoechst dyes and many FRET donor emission spectra, artificially inflating the readout and masking true biological activity[5].
Q3: I suspect my compound is forming colloidal aggregates. How can I confirm this without dynamic light scattering (DLS)?
Analysis: Heterocyclic compounds with planar hydrophobic surfaces can form colloidal aggregates in aqueous buffers, leading to Pan-Assay Interference Compounds (PAINS) behavior.
Causality: These aggregates non-specifically sequester proteins, causing broad-spectrum enzyme inhibition. To test this, introduce a non-ionic detergent. Colloidal aggregates are highly sensitive to detergents; if the addition of 0.01% Triton X-100 abolishes the compound's inhibitory effect, the initial hit was a false positive driven by aggregation.
Quantitative Interference Thresholds
To assist in rapid triage, refer to the following table summarizing the quantitative thresholds at which 4-Ethoxy-6-methoxy-2-methylquinazoline typically induces assay interference, alongside the required orthogonal validation strategy.
Interference Modality
Primary Assays Affected
Typical Concentration Threshold
Orthogonal Validation Strategy
Autofluorescence
Hoechst 33342, GFP, TR-FRET
> 0.5 µM
Spectral Unmixing / Red-shifted probes
Luciferase Inhibition
Kinase-Glo, CellTiter-Glo
> 1.0 µM
Target-Free Luciferase Counter-Screen
Colloidal Aggregation
Biochemical Absorbance
> 10.0 µM
Detergent Sensitivity Test (0.01% Triton X-100)
Self-Validating Experimental Protocols
To ensure scientific integrity, any troubleshooting workflow must be a self-validating system. The following protocols are designed with internal controls that prove the causality of the interference.
Protocol A: Target-Free Luciferase Counter-Screen
Purpose: To definitively prove whether 4-Ethoxy-6-methoxy-2-methylquinazoline is directly inhibiting the reporter enzyme rather than the target kinase.
Mechanistic Rationale: By removing the target kinase from the system and supplying a fixed concentration of ATP, any decrease in luminescence must be attributed to direct inhibition of the luciferase enzyme by the quinazoline compound.
Step-by-Step Methodology:
Buffer Preparation: Prepare a standard kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA) without the target kinase.
ATP Addition: Spike the buffer with a fixed concentration of ATP (e.g., 1 µM) to simulate the residual ATP present at the end of a standard kinase reaction.
Compound Plating: Dispense 4-Ethoxy-6-methoxy-2-methylquinazoline into a 384-well white microplate in a 10-point dose-response curve (ranging from 0.1 nM to 50 µM). Include DMSO-only wells as negative controls.
Reporter Addition: Add the luciferase detection reagent (e.g., Kinase-Glo) containing luciferin and recombinant firefly luciferase.
Incubation & Read: Incubate for 10 minutes at room temperature and read luminescence.
Validation Checkpoint: Calculate the IC50 of the compound in this target-free system. If the IC50 closely matches the IC50 observed in your primary kinase assay, the compound is a false positive[3].
Purpose: To mathematically isolate and remove the intrinsic fluorescence of the polymethoxylated quinazoline from the true biological signal.
Mechanistic Rationale: Because the ethoxy/methoxy substitutions cause the compound to emit light upon excitation, running a parallel "compound-only" plate allows you to quantify the exact photonic contribution of the chemical itself, independent of the biological tracer.
Step-by-Step Methodology:
Parallel Plating: Prepare two identical 384-well black microplates with your compound dose-response curves.
Assay Plate Setup: To Plate 1 (Assay Plate), add your biological target and fluorescent tracer (e.g., Hoechst dye or GFP-tagged protein).
Control Plate Setup: To Plate 2 (Background Plate), add assay buffer only (no biological target, no fluorescent tracer).
Incubation: Incubate both plates under identical conditions (e.g., 37°C for 4 hours).
Data Acquisition: Read both plates at the specific excitation/emission wavelengths (e.g., Ex 360 nm / Em 465 nm).
Validation Checkpoint: Subtract the Raw Fluorescence Units (RFU) of Plate 2 from Plate 1 on a well-by-well basis. If the resulting
Δ
RFU curve is flat, the apparent activity was entirely driven by compound autofluorescence[5].
Overcoming poor bioavailability of 4-Ethoxy-6-methoxy-2-methylquinazoline
Title: Technical Support Center: Troubleshooting the Bioavailability of 4-Ethoxy-6-methoxy-2-methylquinazoline Introduction: Welcome to the Technical Support Center for 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS: 744995...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Troubleshooting the Bioavailability of 4-Ethoxy-6-methoxy-2-methylquinazoline
Introduction:
Welcome to the Technical Support Center for 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS: 744995-79-7). As a lipophilic heterocyclic compound (Molecular Weight: 218.25 g/mol ), this quinazoline derivative is a valuable scaffold in medicinal chemistry, particularly for designing kinase inhibitors[1]. However, researchers frequently encounter severe oral bioavailability bottlenecks during preclinical rodent models. This guide synthesizes field-proven strategies, combining formulation science and transporter biology, to help you overcome solubility and permeability limitations[2].
Section 1: Diagnostic Workflow
Before selecting a formulation strategy, it is critical to diagnose the root cause of poor in vivo exposure. The following workflow illustrates the logical progression from identifying poor bioavailability to pinpointing the exact physiological or physicochemical barrier.
Caption: Diagnostic workflow for troubleshooting poor bioavailability of quinazoline derivatives.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of 4-Ethoxy-6-methoxy-2-methylquinazoline so low in my initial rodent PK studies?A1: The poor oral bioavailability is typically a dual-factor issue. First, the compound is highly lipophilic with a rigid crystalline lattice, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV compound[2]. This results in a dissolution rate that is too slow to achieve therapeutic concentrations in gastrointestinal fluids. Second, quinazoline scaffolds are notorious substrates for intestinal efflux transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively pumps the absorbed drug back into the intestinal lumen[3].
Q2: How can I overcome the solubility-limited absorption of this compound?A2: To bypass the lattice energy of the crystalline state, you must transition the drug into an amorphous form or keep it solubilized in a lipid matrix. The two most reliable methods are Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS). Using hydrophilic polymers (e.g., PVP, HPMC) in ASDs prevents the drug from recrystallizing in the gut, while SMEDDS utilize lipid-surfactant mixtures to present the drug to the enterocyte in pre-solubilized nanomicelles[2].
Q3: My compound has good in vitro solubility in biorelevant media, but in vivo exposure is still poor. What is happening?A3: If solubility is not the limiting factor, the compound is likely being subjected to P-gp-mediated efflux or extensive first-pass hepatic metabolism[4]. You can confirm P-gp efflux by conducting a bidirectional Caco-2 permeability assay. If the efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral) is > 2.0, the compound is an efflux substrate[4]. Co-formulating with a P-gp inhibitor like D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) can simultaneously enhance solubility and block efflux[5].
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Causality: This protocol forces 4-Ethoxy-6-methoxy-2-methylquinazoline into an amorphous state. By trapping the drug molecules within a Polyvinylpyrrolidone (PVP-K30) matrix, we eliminate the energy barrier required to break crystalline bonds during dissolution[2].
Solubilization: Dissolve 100 mg of 4-Ethoxy-6-methoxy-2-methylquinazoline and 400 mg of PVP-K30 (1:4 ratio) in 20 mL of a co-solvent system (Dichloromethane:Ethanol, 1:1 v/v). Why this solvent? Dichloromethane dissolves the lipophilic quinazoline, while ethanol ensures the uniform dispersion of the hydrophilic PVP.
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 45°C until a thin, uniform film forms on the flask wall.
Secondary Drying: Transfer the flask to a vacuum desiccator at 40°C for 24 hours. Self-Validation Step: Residual solvents can act as plasticizers and induce premature recrystallization. Thorough drying is non-negotiable.
Milling & Characterization: Scrape the film, mill it gently, and pass it through a 60-mesh sieve. Self-Validation Step: Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without sharp diffraction peaks, confirming the amorphous state.
Protocol 2: Formulation of TPGS-Based SMEDDS for Dual Solubility/Efflux Mitigation
Causality: TPGS acts as both a potent non-ionic surfactant and a P-gp inhibitor. It lowers the interfacial tension to form microemulsions in the gut and depletes ATP at the P-gp binding site, preventing the efflux of the quinazoline derivative[4][5].
Excipient Melting: Heat 500 mg of Vitamin E TPGS to 40°C until it liquefies.
Lipid/Surfactant Blending: Mix the melted TPGS with 300 mg of Capryol 90 (oil phase) and 200 mg of Transcutol HP (co-surfactant). Vortex for 5 minutes to ensure a homogenous isotropic mixture.
Drug Loading: Add 50 mg of 4-Ethoxy-6-methoxy-2-methylquinazoline to the mixture. Sonicate at 37°C for 15 minutes until the drug is completely dissolved.
Aqueous Dispersion (Validation): Titrate 100 µL of the SMEDDS into 10 mL of 37°C purified water under mild agitation. Self-Validation Step: The mixture should spontaneously form a clear or slightly bluish transparent dispersion within 1 minute. Measure the droplet size via Dynamic Light Scattering (DLS); it should be < 50 nm.
Protocol 3: In Vitro Caco-2 Permeability and P-gp Efflux Assay
Causality: To prove that your SMEDDS formulation successfully inhibits P-gp, you must compare the unformulated drug against the formulated drug in a polarized cell model[3][4].
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².
Dosing: Apply the unformulated drug (dissolved in 0.5% DMSO) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Repeat this in separate wells using the TPGS-SMEDDS formulation.
Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver compartments at 30, 60, 90, and 120 minutes.
Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability (Papp) and the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). Expected Outcome: The unformulated drug will have an ER > 2.0. The TPGS-SMEDDS formulation should reduce the ER to < 1.5, proving P-gp inhibition.
Section 4: Quantitative Data Presentation
The following table summarizes the expected pharmacokinetic improvements when applying these formulation strategies to poorly soluble, P-gp susceptible quinazoline derivatives.
Formulation Strategy
Primary Excipient / Carrier
Mechanism of Action
Expected Impact on Efflux Ratio (ER)
Expected Fold-Increase in Oral AUC
Unformulated (Control)
0.5% CMC Suspension
None (Baseline crystalline state)
> 2.5 (High Efflux)
1.0x (Baseline)
Amorphous Solid Dispersion
PVP-K30 or HPMC
Disrupts crystalline lattice; generates supersaturated state
> 2.5 (No P-gp inhibition)
2.5x - 3.5x
Lipid-Based (SMEDDS)
Capryol 90 + Transcutol
Pre-solubilizes drug in oil phase; bypasses dissolution step
> 2.5 (No P-gp inhibition)
3.0x - 4.0x
TPGS-SMEDDS
Vitamin E TPGS
Solubilization + Direct inhibition of intestinal P-gp
< 1.5 (Efflux blocked)
5.0x - 8.0x
Section 5: Mechanistic Pathway of Absorption and Efflux Mitigation
The diagram below illustrates the cellular mechanisms at play when 4-Ethoxy-6-methoxy-2-methylquinazoline is administered orally, highlighting how the TPGS-SMEDDS formulation intervenes at the enterocyte membrane.
PubChem. "4-Ethoxy-6-methoxy-2-methylquinazoline | C12H14N2O2 | CID 12277603". National Center for Biotechnology Information. Available at:[1]
BenchChem. "Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives". BenchChem Technical Resources. Available at:[2]
MDPI. "Solid Dispersions of Gefitinib with D-α-Tocopherol Polyethylene Glycol-1000 Succinate and 2-Hydroxypropyl β-Cyclodextrin Complex Improved Their Solubility, Dissolution and Apoptosis against A549 Cells". Pharmaceutics. Available at:
Journal of Medicinal Chemistry. "Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors". ACS Publications. Available at:[3]
PMC. "Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery". National Institutes of Health. Available at:[4]
4-Ethoxy-6-methoxy-2-methylquinazoline degradation under UV light
Welcome to the Technical Support Center for quinazoline-based compound stability. This guide is specifically designed for researchers and drug development professionals working with 4-Ethoxy-6-methoxy-2-methylquinazoline...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for quinazoline-based compound stability. This guide is specifically designed for researchers and drug development professionals working with 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS: 744995-79-7).
Quinazoline derivatives are highly susceptible to photochemical transformations. Exposure to ultraviolet (UV) light—even ambient laboratory lighting over extended periods—can lead to rapid structural degradation. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your experimental data.
Mechanistic Grounding: The "Why" Behind the Degradation
To prevent degradation, you must first understand the causality. The quinazoline core exhibits strong absorption bands in the UV region (typically around 260 nm and 311 nm), corresponding to
π→π∗
and
n→π∗
electronic transitions[1]. When 4-Ethoxy-6-methoxy-2-methylquinazoline is exposed to UV light (< 300 nm), the molecule enters an excited singlet or triplet state, triggering two primary degradation pathways:
Direct Photolysis (Ether Cleavage): The high energy of UV photons directly cleaves the ether bridge at the C4 position. The loss of the 4-ethoxy group is a hallmark of alkoxyquinazoline photodecomposition, rapidly converting the molecule into its 4-hydroxy/4(1H)-quinazolinone tautomer[2].
Radical-Mediated Oxidation: In aqueous or protic solvents, UV irradiation generates reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals electrophilically attack the electron-deficient pyrimidine ring and the electron-rich methoxy-substituted benzene ring, leading to multiple hydroxylated degradants[3][4].
Mechanistic pathways of 4-Ethoxy-6-methoxy-2-methylquinazoline UV degradation.
Troubleshooting & FAQs
Q1: I am seeing a mass shift of -28 Da in my LC-MS after leaving samples in the autosampler overnight. What is happening?A: You are observing direct photolysis. The -28 Da shift corresponds to the loss of ethylene (
C2H4
) from the 4-ethoxy group, yielding 6-methoxy-2-methylquinazolin-4(1H)-one. The clear glass vials in your autosampler are likely transmitting ambient UV/fluorescent light. Fix: Switch to amber glass vials, which block light transmission below 400 nm, effectively protecting the
n→π∗
transition band.
Q2: My compound degrades significantly faster in aqueous buffer than in DMSO. Why?A: This is a solvent-mediated radical effect. Under UV light, water generates hydroxyl radicals (•OH) that aggressively attack the quinazoline core, causing rapid degradation and ring hydroxylation[3]. DMSO does not generate these specific radicals under ambient UV and actually acts as a mild radical scavenger, preserving the compound's stability[1]. Fix: If aqueous media must be used, degas the buffer to remove dissolved oxygen and consider adding a radical scavenger (e.g., ascorbic acid) if compatible with your assay.
Q3: How can I definitively prove that my impurity is a photodegradant and not a thermal degradation product or synthesis impurity?A: You must run a self-validating "Dark Control" experiment. Prepare two identical aliquots of your sample. Wrap one completely in aluminum foil (Dark Control) and expose the other to a controlled UV source (e.g., 254 nm). If the impurity peak area increases only in the exposed sample, it is a photodegradant. Thermal degradation typically favors oxidation of the 2-methyl group rather than ether cleavage.
Decision tree for troubleshooting quinazoline degradation during analysis.
Quantitative Data & Mitigation Strategies
Table 1: Common Photodegradation Profiles for 4-Ethoxy-6-methoxy-2-methylquinazoline
Protocol 1: ICH Q1B Compliant Photostability Profiling
This protocol is a self-validating system designed to isolate photodegradation from thermal degradation.
Step 1: Sample Preparation
Prepare a 1.0 mg/mL stock solution of 4-Ethoxy-6-methoxy-2-methylquinazoline in HPLC-grade Acetonitrile.
Dilute to a working concentration of 100 µg/mL using a 50:50 mixture of Acetonitrile and MS-grade Water.
Aliquot 1 mL of the working solution into four separate quartz vials (quartz is required as standard glass blocks specific UV wavelengths).
Step 2: Control Setup
Vial 1 & 2 (Exposed): Leave as is.
Vial 3 & 4 (Dark Controls): Wrap tightly in three layers of aluminum foil to ensure zero light penetration.
Step 3: Irradiation
Place all four vials in a photostability chamber.
Irradiate the samples to achieve an overall illumination of
≥1.2×106
lux hours and an integrated near-UV energy of
≥200
Watt hours/square meter (per ICH Q1B guidelines).
Maintain chamber temperature at 25°C to prevent thermal confounding.
Step 4: LC-MS/MS Analysis
Transfer the contents of all vials to amber HPLC vials.
Analyze via LC-MS/MS using a C18 column (e.g., 50 mm × 2.1 mm, 1.7 μm) with a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.
Compare the chromatograms. Peaks present in Vials 1 & 2 but absent in Vials 3 & 4 are confirmed photodegradants.
Protocol 2: Solvent Degassing for Aqueous Assays
To prevent radical-mediated degradation during long-term aqueous assays.
Transfer the required volume of aqueous buffer to a heavy-walled vacuum flask.
Submerge an inert gas dispersion tube (sparger) connected to high-purity Argon or Nitrogen into the buffer.
Sparge the solvent for 15–20 minutes at a moderate flow rate.
Concurrently apply a mild vacuum (sonication can be added for 5 minutes to accelerate dissolved gas removal).
Immediately cap the solvent and use it to prepare the quinazoline solutions. Keep the final assay plates covered with UV-blocking sealing films.
References
[1] Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. National Center for Biotechnology Information (PMC). Available at:[Link]
[3] Kinetics of quinoline degradation by O3/UV in aqueous phase. PubMed. Available at:[Link]
[2] Photodecomposition of an acaricide, fenazaquin, in aqueous alcoholic solution. PubMed. Available at:[Link]
[4] Investigations of Reactions of Selected Azaarenes with Radicals in Water. 1. Hydroxyl and Sulfate Radicals. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]
Optimizing mobile phase for 4-Ethoxy-6-methoxy-2-methylquinazoline chromatography
Welcome to the Technical Support Center for the chromatographic analysis of 4-Ethoxy-6-methoxy-2-methylquinazoline . As a Senior Application Scientist, I have designed this guide to address the specific analytical challe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chromatographic analysis of 4-Ethoxy-6-methoxy-2-methylquinazoline .
As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with this compound. Because it features a basic nitrogen-containing heterocyclic core paired with polar substituents (ethoxy and methoxy groups), successful Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) requires precise control over the mobile phase environment. This guide will help you mitigate secondary interactions, ensure reproducible retention, and achieve baseline resolution through causality-driven troubleshooting and self-validating protocols.
Part 1: Core Troubleshooting FAQs
Q1: Why am I observing severe peak tailing (As > 2.0) for 4-Ethoxy-6-methoxy-2-methylquinazoline, and how can I resolve it?
Mechanistic Causality: 4-Ethoxy-6-methoxy-2-methylquinazoline contains basic nitrogen atoms within its quinazoline ring. In standard reversed-phase silica columns, residual silanol groups (Si-OH) become deprotonated to anionic silanoxides (Si-O⁻) at mobile phase pH values above 4.0. If the mobile phase pH leaves the basic nitrogens protonated, they undergo strong secondary electrostatic (ion-exchange) interactions with these silanoxides. This causes the analyte to "stick" to the stationary phase and elute with a pronounced tail[1].
Self-Validating Solution:
Low-pH Strategy: Lower the mobile phase pH to 2.5 using 0.1% Formic Acid. This fully protonates the quinazoline but keeps the silanols in their neutral (Si-OH) state, neutralizing the electrostatic attraction[2].
High-pH Strategy: If using a hybrid-silica column stable at high pH, raise the pH to 10.0 using 10 mM Ammonium Bicarbonate. This ensures the quinazoline is fully deprotonated (neutral), eliminating ion-exchange retention[1].
Validation Check: After adjusting the pH, inject a standard. The system is validated when the peak asymmetry factor (As) is ≤ 1.3.
Q2: My retention times are shifting randomly between consecutive runs. What is the root cause?
Mechanistic Causality: Retention time drift for ionizable heterocycles is a direct symptom of inadequate buffering capacity. When the mobile phase pH is within ± 1.0 pH unit of the quinazoline's pKa, even microscopic pH fluctuations (from atmospheric CO₂ absorption or gradient mixing thermodynamics) will drastically alter the ratio of ionized to neutral analyte molecules. Because the neutral and ionized forms have vastly different hydrophobicities, the retention time shifts[3].
Self-Validating Solution: Ensure your aqueous mobile phase utilizes a true buffer (e.g., Ammonium Formate) rather than just an acid additive, at a concentration of 10–20 mM. Set the pH at least 2 units away from the analyte's pKa.
Validation Check: Perform 6 replicate injections. The method is validated if the relative standard deviation (RSD) of the retention time is < 0.5%.
Q3: I cannot resolve 4-Ethoxy-6-methoxy-2-methylquinazoline from its synthetic impurities (e.g., des-methyl derivatives). How should I adjust the mobile phase?
Mechanistic Causality: When purely hydrophobic partitioning (via C18 columns and Acetonitrile) fails to resolve closely related regioisomers, you must exploit alternative molecular interactions. Acetonitrile primarily interacts via dipole-dipole forces, which may not differentiate minor structural changes[4].
Self-Validating Solution: Switch the organic modifier from Acetonitrile to Methanol. Methanol acts as both a hydrogen-bond donor and acceptor, providing orthogonal selectivity that interacts differently with the oxygen-containing ethoxy and methoxy substituents[4]. Alternatively, utilize a Phenyl-Hexyl stationary phase to induce π-π interactions with the quinazoline ring.
Validation Check: The adjustment is successful when the critical pair resolution (Rs) is > 1.5.
Q4: How do I transition this method from UV detection to LC-MS compatibility without losing peak shape?
Mechanistic Causality: Traditional UV buffers like potassium phosphate provide excellent pH control but are non-volatile; they will rapidly precipitate and destroy the mass spectrometer's ionization source. However, switching to volatile, low-ionic-strength buffers (like 0.1% Formic Acid) can lead to column overloading for basic compounds because the mutual repulsion of protonated analytes on the stationary phase is no longer shielded by high salt concentrations[2].
Self-Validating Solution: Use 10 mM Ammonium Formate (pH 3.0) for positive electrospray ionization (+ESI). To prevent the overloading phenomenon associated with low ionic strength, strictly limit the injection mass.
Validation Check: Inject serial dilutions of your sample. If the retention time decreases and the peak fronts at higher concentrations, you have exceeded the column's loadability. Keep injection masses below 50 ng on-column[2].
Part 2: Experimental Protocols
Protocol 1: Preparation of MS-Compatible Mobile Phase (10 mM Ammonium Formate, pH 3.0)
This protocol ensures robust buffering capacity while maintaining MS source compatibility.
Weighing: Accurately weigh 0.63 g of LC-MS grade ammonium formate.
Dissolution: Dissolve the salt in 1.0 L of ultrapure water (18.2 MΩ·cm).
pH Adjustment: Gradually add LC-MS grade formic acid while monitoring with a calibrated pH meter until the pH stabilizes exactly at 3.0.
Filtration: Vacuum filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.
Degassing: Degas the solution via sonication for 10 minutes prior to placing it on the LC system.
Validation Check: Ensure baseline noise is < 0.05 mAU at 254 nm and system pressure is stable (ΔP < 20 bar) before injecting samples.
Protocol 2: Systematic Gradient Optimization Workflow
This protocol transitions a broad screening method into a high-resolution, targeted assay.
Screening: Execute the broad screening gradient (See Table 2) using the prepared buffer (Protocol 1) and Acetonitrile.
Identification: Record the exact elution time (
tR
) of 4-Ethoxy-6-methoxy-2-methylquinazoline.
Calculation: Calculate the percentage of organic modifier (%B) at the moment of elution using the formula: %B_elution = %B_initial + (tR - tD) * gradient_slope, where
tD
is the system dwell time.
Optimization: Design a shallow, focused gradient spanning %B_elution - 10% to %B_elution + 10% over 15 minutes. This flattens the gradient slope precisely where the quinazoline elutes, maximizing resolution from structurally similar impurities.
Validation Check: Confirm the asymmetry factor (As) remains between 0.9 and 1.2 under the new gradient conditions.
Part 3: Data Presentation
Table 1: Mobile Phase Additive Selection Matrix for Quinazolines
Comparative Analysis of 4-Ethoxy-6-methoxy-2-methylquinazoline and Erlotinib in Kinase Drug Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals In the landscape of targeted oncology, the quinazoline core remains one of the most privileged scaffolds for developing tyrosine k...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
In the landscape of targeted oncology, the quinazoline core remains one of the most privileged scaffolds for developing tyrosine kinase inhibitors (TKIs). As an application scientist navigating early-stage drug discovery, distinguishing between a foundational building block and a fully optimized therapeutic is critical for designing efficient structure-activity relationship (SAR) campaigns.
This guide provides an in-depth comparative analysis between 4-Ethoxy-6-methoxy-2-methylquinazoline —a versatile synthetic precursor—and Erlotinib , a mature, FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitor. By examining their structural dynamics, physicochemical properties, and experimental utility, this guide establishes a framework for utilizing both compounds in modern drug discovery workflows.
Structural Dynamics & Causality: Scaffold vs. Inhibitor
The efficacy of ATP-competitive EGFR inhibitors hinges on their ability to form key hydrogen bonds within the kinase hinge region, specifically interacting with the backbone of the Met793 residue[1].
Erlotinib (The Optimized Inhibitor): Erlotinib is a 4-anilinoquinazoline. The secondary amine at the 4-position acts as a crucial hydrogen bond donor, anchoring the molecule deep within the ATP-binding pocket. Additionally, the 6,7-bis(2-methoxyethoxy) side chains enhance aqueous solubility and interact favorably with the solvent-exposed cleft, while the 3-ethynylphenyl group occupies a hydrophobic pocket[2].
4-Ethoxy-6-methoxy-2-methylquinazoline (The Synthetic Scaffold): This compound possesses a 4-ethoxy group rather than a 4-anilino group. Because it completely lacks the critical N-H hydrogen bond donor at the 4-position, its direct affinity for the EGFR hinge region is negligible[3]. However, the 4-ethoxy group acts as an excellent leaving group under nucleophilic aromatic substitution (SNAr) conditions. This allows researchers to install diverse anilines at the C4 position, rapidly generating novel TKI libraries for biological screening[4].
Mechanistic role of Erlotinib in EGFR inhibition versus the synthetic precursor scaffold.
Quantitative Physicochemical Profiling
The fundamental differences in their intended applications are reflected in their physicochemical properties. The lack of hydrogen bond donors in 4-Ethoxy-6-methoxy-2-methylquinazoline confirms its status as an intermediate rather than a target-binding lead[3].
To successfully utilize these compounds in a drug discovery pipeline, protocols must be designed as self-validating systems. Below are the standard operating procedures for utilizing the scaffold in synthesis and benchmarking the resulting compounds against Erlotinib.
Protocol A: Scaffold Derivatization via Nucleophilic Substitution (SNAr)
Objective: Convert the inactive 4-Ethoxy-6-methoxy-2-methylquinazoline scaffold into a functional 4-anilino TKI candidate[4].
Causality: The ethoxy group at the C4 position is activated by the electron-withdrawing nature of the adjacent quinazoline nitrogens. Acid catalysis further protonates N1, dramatically increasing the electrophilicity of C4 and facilitating the displacement of the ethoxy group by an aniline nucleophile.
Reaction Setup: Dissolve 1.0 equivalent of 4-Ethoxy-6-methoxy-2-methylquinazoline in anhydrous isopropanol (0.2 M concentration).
Nucleophile Addition: Add 1.2 equivalents of the desired aniline derivative (e.g., 3-ethynylaniline) and 0.1 equivalents of catalytic anhydrous HCl (e.g., 4M in dioxane).
Reflux & Monitor: Heat the reaction mixture to 80°C under an inert atmosphere. Monitor progression via LC-MS. Validation Check: Look for the disappearance of the 218 m/z peak and the emergence of the product mass.
Isolation: Cool the mixture to 0°C to induce precipitation. Filter the solid and wash with cold diethyl ether to remove unreacted aniline.
Structural Validation: Confirm the successful substitution via ¹H-NMR. The critical validation marker is the loss of the ethoxy quartet/triplet signals and the appearance of a distinct secondary amine N-H peak at ~9.5 ppm, confirming the formation of the hinge-binding pharmacophore.
Protocol B: In Vitro EGFR Kinase Inhibition Assay
Objective: Evaluate the IC₅₀ of newly synthesized derivatives using Erlotinib as the benchmark control[1].
Causality: Utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay ensures high sensitivity and eliminates false positives caused by the auto-fluorescence of heterocyclic compounds. ATP is kept at its Kₘ value to maximize sensitivity to competitive inhibitors.
Reagent Preparation: Prepare a master mix containing recombinant human EGFR kinase domain, ATP (at Kₘ), and a biotinylated poly-GT peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).
Compound Titration: Dispense Erlotinib (Positive Control) and the synthesized test compounds in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate.
System Validation: Include DMSO-only wells to establish 100% kinase activity (Max Signal) and no-enzyme wells to establish 0% activity (Background).
Incubation: Incubate the plate for 60 minutes at room temperature to allow substrate phosphorylation.
Detection: Quench the reaction by adding EDTA, followed by the addition of a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
Readout & Analysis: Read the TR-FRET signal (ratio of emission at 665 nm / 615 nm) using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Drug discovery workflow detailing scaffold derivatization and subsequent biological validation.
Conclusion
While Erlotinib is a highly optimized, clinically validated molecule designed for precise biological intervention, 4-Ethoxy-6-methoxy-2-methylquinazoline serves as the architectural foundation required to discover the next generation of such drugs. By understanding the causal relationship between their structural features—specifically the presence or absence of the C4 hydrogen bond donor—researchers can effectively deploy these compounds in their respective domains of chemical synthesis and biological validation.
A Senior Application Scientist's Guide to Validating Novel Quinazoline-Based Kinase Inhibitors in Xenograft Models
An Objective Comparison and Methodological Framework for Preclinical Efficacy Testing Introduction: The Quinazoline Scaffold and the Quest for Superior Kinase Inhibitors The quinazoline core is a privileged scaffold in m...
Author: BenchChem Technical Support Team. Date: April 2026
An Objective Comparison and Methodological Framework for Preclinical Efficacy Testing
Introduction: The Quinazoline Scaffold and the Quest for Superior Kinase Inhibitors
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful tyrosine kinase inhibitors (TKIs). These agents have revolutionized the treatment of specific cancers by targeting the dysregulated signaling pathways that drive tumor growth. Gefitinib and erlotinib, first-generation inhibitors of the Epidermal Growth Factor Receptor (EGFR), are prime examples of the therapeutic power of quinazoline-based drugs, particularly in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[1][2][3]
However, the clinical journey is often hampered by the eventual development of drug resistance.[2][4] This necessitates a continuous pipeline of novel kinase inhibitors with improved efficacy, selectivity, and the ability to overcome known resistance mechanisms. This guide addresses the critical preclinical step of validating a novel quinazoline derivative, hypothetically named "4-Ethoxy-6-methoxy-2-methylquinazoline" (hereafter referred to as Compound Q ), in xenograft models.
As direct efficacy data for Compound Q is not publicly available, this guide will provide a robust framework for its evaluation. We will use the well-characterized first-generation EGFR inhibitor, Gefitinib , as our primary comparator. Furthermore, we will include the third-generation inhibitor, Osimertinib , which is designed to overcome common resistance mutations, to provide a comprehensive benchmark for performance.[5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the preclinical in vivo potential of new chemical entities.
Mechanism of Action: Targeting the EGFR Signaling Cascade
To validate Compound Q, we must first hypothesize its mechanism of action. Given its structural class, a likely target is the ATP-binding site of a tyrosine kinase, such as EGFR.[2][7] Effective inhibition of EGFR blocks the autophosphorylation of the receptor, thereby preventing the activation of critical downstream signaling pathways responsible for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[7][8][9]
The primary goal of our xenograft study will be to determine if Compound Q can inhibit tumor growth more effectively than existing therapies, and to understand its activity against both sensitive and potentially resistant tumor models.
EGFR Signaling Pathway Diagram
The following diagram illustrates the central role of EGFR in cell signaling and the points of inhibition for TKIs like Gefitinib and our hypothetical Compound Q.
Caption: EGFR signaling pathway and TKI inhibition point.
Comparative Efficacy in Xenograft Models: A Head-to-Head Analysis
The core of our validation is a direct comparison of Compound Q against established standards of care in relevant non-small cell lung cancer (NSCLC) xenograft models. The choice of cell lines is critical for a comprehensive assessment.
EGFR-mutant, TKI-sensitive model (e.g., PC-9 or HCC827): These cell lines harbor activating EGFR mutations (e.g., exon 19 deletion) and are highly sensitive to first-generation TKIs. Strong performance in this model is the baseline requirement.
EGFR-mutant, TKI-resistant model (e.g., NCI-H1975): This cell line contains both an activating EGFR mutation (L858R) and the T790M "gatekeeper" resistance mutation, which renders it resistant to first-generation TKIs but sensitive to third-generation inhibitors like Osimertinib.[10] Efficacy in this model would indicate a significant advantage for Compound Q.
EGFR wild-type model (e.g., A549): This model serves as a control for specificity. Low activity against wild-type EGFR is desirable to minimize potential off-target toxicities.[11]
Hypothetical and Real-World Efficacy Data
The following tables summarize expected outcomes based on published data for Gefitinib and Osimertinib, alongside hypothetical target performance metrics for Compound Q. Tumor Growth Inhibition (TGI) is a key endpoint, calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100.
Table 1: Efficacy in TKI-Sensitive Xenograft Model (e.g., PC-9)
Compound
Dose & Schedule
Mean TGI (%)
Notes
Vehicle Control
N/A
0%
Uninhibited tumor growth.
Gefitinib
50 mg/kg, daily p.o.
~80-90%
Strong tumor growth inhibition, potential for eventual resistance.[12]
Osimertinib
25 mg/kg, daily p.o.
>90%
High efficacy, often leading to tumor regression.[13]
| Compound Q | [To be determined] | >95% (Target) | Targeting superior efficacy and potential for complete response. |
Table 2: Efficacy in TKI-Resistant Xenograft Model (e.g., NCI-H1975)
High efficacy, demonstrating activity against T790M mutation.[13][14]
| Compound Q | [To be determined] | >90% (Target) | Demonstrating ability to overcome first-generation resistance would be a key differentiator. |
Experimental Protocols: A Step-by-Step Guide
Scientific integrity requires robust and reproducible methodologies. The following protocols outline the standard procedures for conducting these validation studies.
Experimental Workflow Diagram
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Detailed Protocol for Subcutaneous Xenograft Study
This protocol is a generalized framework and should be adapted based on specific institutional IACUC guidelines and study goals.
Cell Culture and Preparation:
Culture selected human cancer cell lines (e.g., PC-9, NCI-H1975) in appropriate media until they reach 80-90% confluency.[15]
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
Wash the cells twice with sterile, serum-free PBS.
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion (viability should be >95%).
Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel on ice to a final concentration of 5 x 10⁷ cells/mL.[15]
Animal Handling and Tumor Implantation:
Use female athymic nude or SCID mice, 6-8 weeks of age, allowing for at least one week of acclimatization.[16]
Anesthetize the mice according to approved protocols.
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[17][18]
Tumor Monitoring and Study Initiation:
Monitor mice daily for general health and tumor growth.
Begin measuring tumor dimensions with digital calipers once tumors are palpable (typically 2-3 times per week).
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[15][17]
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). This ensures a uniform starting tumor burden across all groups.[19]
Drug Formulation and Administration:
Formulate Compound Q, Gefitinib, and Osimertinib daily in an appropriate vehicle (e.g., 0.5% HPMC + 0.1% Tween 80 in sterile water).
Administer the drugs and vehicle control via oral gavage (p.o.) at the specified doses and schedule (e.g., daily for 21 days).[10][20]
Data Collection and Endpoint Analysis:
Measure tumor volumes and mouse body weights at least twice weekly throughout the study. Body weight is a key indicator of treatment toxicity.[21]
The primary endpoint is typically when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³).
A portion of the tumor tissue should be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-EGFR) and another portion fixed in formalin for histopathology.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical validation of a novel quinazoline-based kinase inhibitor, Compound Q, using established xenograft models and comparator drugs. Demonstrating superior efficacy, particularly in a resistant xenograft model like NCI-H1975, would provide a strong rationale for advancing Compound Q into further preclinical development, including toxicology studies and patient-derived xenograft (PDX) models, which more closely mimic human tumor heterogeneity.[4][6] Rigorous adherence to these comparative and methodological principles is paramount for generating the high-quality, trustworthy data required for successful drug development.
References
What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Available from: [Link]
The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15). Available from: [Link]
Gefitinib - Wikipedia. (n.d.). Available from: [Link]
What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? (2025, December 21). Available from: [Link]
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (n.d.). Available from: [Link]
Erlotinib Pretreatment Improves Photodynamic Therapy of Non–Small Cell Lung Carcinoma Xenografts via Multiple Mechanisms - AACR Journals. (2015, August 2). Available from: [Link]
Anti-tumor activity of osimertinib, an irreversible mutant-selective EGFR tyrosine kinase inhibitor, in NSCLC harboring EGFR Exon 20 Insertions - PMC. (n.d.). Available from: [Link]
Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PMC. (2019, May 28). Available from: [Link]
Lower gefitinib dose led to earlier resistance acquisition before emergence of T790M mutation in epidermal growth factor receptor‐mutated lung cancer model - PMC. (2013, October 25). Available from: [Link]
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Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization - PMC. (n.d.). Available from: [Link]
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Antitumor efficacy of osimertinib combined with IR in the NCI-H1975... - ResearchGate. (n.d.). Available from: [Link]
EGFR signaling pathway as therapeutic target in human cancers - PubMed - NIH. (2022, October 15). Available from: [Link]
Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts - Spandidos Publications. (2011, December 30). Available from: [Link]
Combining Onartuzumab with Erlotinib Inhibits Growth of Non–Small Cell Lung Cancer with Activating EGFR Mutations and HGF Overexpression - AACR Journals. (2015, February 9). Available from: [Link]
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Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - MDPI. (2019, August 5). Available from: [Link]
Preclinical PK/PD model for combined administration of erlotinib and sunitinib in the treatment of A549 human NSCLC xenograft mice - PubMed. (2016, July 15). Available from: [Link]
Research Article Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance - Semantic Scholar. (2019, June 11). Available from: [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. (n.d.). Available from: [Link]
Subcutaneous xenograft model - Bio-protocol. (n.d.). Available from: [Link]
Molecular imaging of gefitinib activity in an epidermal growth factor receptor (EGFR)-bearing xenograft model - Taylor & Francis. (2009, December 1). Available from: [Link]
Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - eScholarship. (2024, July 2). Available from: [Link]
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NCI-N87 Xenograft Model. (n.d.). Available from: [Link]
A Researcher's Guide to Establishing Reproducible In Vitro Assays for Novel Quinazoline Derivatives
This guide provides a framework for developing robust and reproducible in vitro assays for novel quinazoline derivatives, using the hypothetical compound 4-Ethoxy-6-methoxy-2-methylquinazoline as a case study. Given the...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a framework for developing robust and reproducible in vitro assays for novel quinazoline derivatives, using the hypothetical compound 4-Ethoxy-6-methoxy-2-methylquinazoline as a case study. Given the limited public data on this specific molecule, we will leverage established methodologies for the broader quinazoline class, which is renowned for its role in oncology, particularly as kinase inhibitors[1][2]. Our focus is not merely on protocols but on the scientific rationale and validation systems required to generate trustworthy, high-quality data suitable for drug development programs.
Introduction: The Quinazoline Scaffold and the Reproducibility Imperative
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs that target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR)[2][3]. When a novel analogue such as 4-Ethoxy-6-methoxy-2-methylquinazoline is synthesized, its biological activity must be characterized through a cascade of in vitro assays. The reproducibility of these initial assays is paramount; it forms the foundation upon which all subsequent preclinical and clinical decisions are made. Poor reproducibility leads to wasted resources, misleading structure-activity relationships (SAR), and the potential failure of promising drug candidates.
This guide will compare two fundamental assay types essential for characterizing a potential quinazoline-based inhibitor:
Biochemical Kinase Inhibition Assay: To quantify direct target engagement and potency.
Cell-Based Cytotoxicity Assay: To measure the compound's ultimate effect on cancer cell viability and proliferation.
Part 1: The Biochemical Assay - Quantifying Direct Target Inhibition
The first step in characterizing a potential inhibitor is to measure its direct effect on its purified molecular target, often a recombinant protein kinase. This isolates the interaction from complex cellular systems. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction[4].
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is designed to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of 4-Ethoxy-6-methoxy-2-methylquinazoline against a target kinase (e.g., EGFR).
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ATP
Low-volume 384-well plates (white, solid bottom)
Multichannel pipette or automated liquid handler
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
Compound Preparation:
Prepare a 10 mM stock solution of 4-Ethoxy-6-methoxy-2-methylquinazoline in 100% DMSO.
Perform a serial dilution series in DMSO to create working stocks. Subsequently, dilute these into the kinase reaction buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay well should be kept constant and low (≤1%) to minimize solvent effects on kinase activity[5].
Reaction Setup:
In a 384-well plate, add 2.5 µL of the diluted test compound or control to the appropriate wells.
Add 5 µL of a solution containing the kinase and its specific substrate in reaction buffer.
Causality Check: This order of addition allows the inhibitor to bind to the kinase before the reaction is initiated. Pre-incubation is critical for establishing binding equilibrium.
Initiation of Kinase Reaction:
Add 2.5 µL of ATP solution to all wells to start the kinase reaction. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors[6].
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes). The reaction time must be within the linear range of the assay, where product formation is proportional to time, to avoid substrate depletion[5].
Reaction Termination and ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition:
Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
Trustworthiness: A Self-Validating Biochemical Assay System
To ensure reproducibility, the assay itself must be validated. The Z'-factor is a statistical parameter that quantifies the quality of a high-throughput screening assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., Staurosporine) and negative (n, e.g., DMSO vehicle) controls.
Z' = 1 - (3σp + 3σn) / |µp - µn|
An assay is considered robust and reproducible for screening purposes if its Z'-factor is ≥ 0.5. This calculation should be performed for every plate to ensure consistent performance.
Workflow for a Reproducible Biochemical Kinase Assay
Caption: Workflow for a robust biochemical kinase inhibition assay.
Part 2: The Cell-Based Assay - Assessing Cellular Impact
While a biochemical assay confirms direct target inhibition, a cell-based assay is critical to determine if this translates into a desired biological effect (e.g., stopping cancer cell growth) and to assess factors like cell permeability and off-target toxicity. The MTT assay is a classic colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation[2].
Experimental Protocol: MTT Cytotoxicity Assay
This protocol determines the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) of 4-Ethoxy-6-methoxy-2-methylquinazoline against a cancer cell line known to be dependent on the target kinase (e.g., A549 lung cancer cells for an EGFR inhibitor)[1][7].
Materials:
Human cancer cell line (e.g., A549)
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well flat-bottom plates
Humidified 5% CO₂ incubator at 37°C
Step-by-Step Methodology:
Cell Seeding and Attachment:
Harvest healthy, log-phase cells. Ensure cell viability is >95%.
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of medium.
Causality Check: Cell density is a critical variable. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results[8].
Incubate for 24 hours to allow cells to attach and resume normal growth.
Compound Treatment:
Prepare serial dilutions of the test compound in complete culture medium.
Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations. The final DMSO concentration should be consistent across all wells and typically ≤0.5%.
Incubate for a specified duration, typically 48-72 hours.
MTT Addition and Incubation:
After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Formazan Solubilization and Data Acquisition:
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals[3].
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
Trustworthiness: Pillars of a Reproducible Cell-Based Assay
Reproducibility in cell-based assays is notoriously challenging. Adherence to strict cell culture practices is non-negotiable.
Cell Source and Authentication: Always use cells from a reputable cell bank (e.g., ATCC). Authenticate cell line identity using methods like Short Tandem Repeat (STR) profiling upon receipt and after creating a master cell bank[9].
Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular responses[10].
Passage Number: Use cells within a consistent and limited range of passage numbers. Phenotypic drift can occur over extended passaging, altering cellular characteristics and drug sensitivity[8].
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of cell handling, from thawing and passaging to seeding for an assay[9]. This minimizes variability between experiments and researchers.
Signaling Pathway: From Kinase Inhibition to Cell Death
The following diagram illustrates how inhibiting a receptor tyrosine kinase like EGFR with a quinazoline compound can block downstream signaling and lead to reduced cell proliferation, the endpoint measured by the MTT assay.
Caption: Inhibition of EGFR signaling by a quinazoline derivative.
Part 3: Comparative Analysis & Data Interpretation
A direct comparison of results from biochemical and cell-based assays is crucial for understanding a compound's behavior. Discrepancies between the two are common and informative.
Parameter
Biochemical Assay (ADP-Glo™)
Cell-Based Assay (MTT)
Rationale for Comparison & Potential for Discrepancy
Endpoint
Direct enzyme inhibition (ADP production)
Cell viability/metabolic activity
Measures target engagement vs. overall cellular outcome.
Typical Potency (IC50/GI50)
IC50: 15 nM
GI50: 250 nM
A significant drop in potency is expected. The compound must cross the cell membrane, may be subject to efflux pumps, and must compete with high intracellular ATP concentrations (~1-10 mM).
Source of Variability
Enzyme/substrate quality, ATP concentration, DMSO concentration, reaction time[5][6].
Radiometric assays directly measure substrate phosphorylation, considered a gold standard. WST-8 is similar to MTT but its product is water-soluble. CellTiter-Glo® measures intracellular ATP levels.
Interpreting the Data: The hypothetical data above (IC50 of 15 nM vs. GI50 of 250 nM) represents a common profile for a promising inhibitor. The potent biochemical activity confirms target engagement. The drop in potency in the cellular assay is expected and acceptable, indicating the compound is cell-permeable and active in a cellular context. A much larger drop (e.g., >1000-fold) might suggest poor permeability or high susceptibility to efflux.
Conclusion
Establishing reproducible in vitro assays for a novel compound like 4-Ethoxy-6-methoxy-2-methylquinazoline requires a dual focus on meticulous protocol execution and rigorous, ongoing validation. By systematically comparing direct biochemical inhibition with holistic cellular effects, researchers can build a reliable data package. The key to reproducibility lies not in a single protocol but in a comprehensive quality system that controls for variables in reagents, cell lines, and instrumentation. This foundational work is critical for confidently advancing novel quinazoline derivatives through the drug discovery pipeline.
References
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports. Available at: [Link]
Treating Cells as Reagents to Design Reproducible Assays. Current Protocols. Available at: [Link]
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]
Synthesis of quinazoline derivatives and their in vitro inhibition activity against MDA-MB-231 cells and A549 cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available at: [Link]
Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules. Available at: [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Available at: [Link]
Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. Available at: [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. Available at: [Link]
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. Available at: [Link]
Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available at: [Link]
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology. Available at: [Link]
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Future Medicinal Chemistry. Available at: [Link]
Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). Research Results in Pharmacology. Available at: [Link]
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. Available at: [Link]
A Researcher's Guide to Selecting a Positive Control for Screening 4-Ethoxy-6-methoxy-2-methylquinazoline and its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selection of an appropriate positive control for screening assays involving 4-Ethoxy-6-methoxy-2-methyl...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selection of an appropriate positive control for screening assays involving 4-Ethoxy-6-methoxy-2-methylquinazoline. By understanding the rationale behind experimental choices and employing self-validating protocols, researchers can ensure the integrity and reliability of their screening data.
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its diverse biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated as potent inhibitors of various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[2] Given the structural features of 4-Ethoxy-6-methoxy-2-methylquinazoline, it is logical to hypothesize that its primary mechanism of action involves the inhibition of a tyrosine kinase, such as EGFR. This guide, therefore, focuses on the selection of a positive control within the context of EGFR inhibition screening.
The Critical Role of a Positive Control
In any screening assay, a positive control is an indispensable component that serves several critical functions:
Assay Validation: It confirms that the assay is performing as expected and can detect the desired biological activity.
Data Normalization: It provides a benchmark against which the activity of test compounds can be compared and normalized.
Quality Control: It helps to identify and troubleshoot any issues with the assay, such as reagent degradation or instrument malfunction.
The selection of an appropriate positive control is paramount for the generation of robust and reproducible data. An ideal positive control should have a well-characterized mechanism of action, be readily available in high purity, and exhibit potent activity in the chosen assay.
Selecting the Right Positive Control: A Comparative Analysis
For screening 4-Ethoxy-6-methoxy-2-methylquinazoline and its analogs as potential EGFR inhibitors, several well-established, clinically approved drugs with a 4-anilinoquinazoline scaffold are excellent candidates for a positive control. These include Gefitinib, Erlotinib, and Afatinib.
Positive Control
Mechanism of Action
Potency (IC50 for EGFR)
Key Advantages
Considerations
Gefitinib
Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase.
~2-80 nM
Well-characterized, extensively used as a reference standard. Effective against common activating EGFR mutations.
Less effective against certain resistance mutations like T790M.
Erlotinib
Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase.
~2-20 nM
Similar to Gefitinib, with a long history of use in research and clinical settings.
Also susceptible to resistance via the T790M mutation.
Afatinib
Irreversible inhibitor of the ErbB family of receptors (EGFR, HER2, and HER4).
~0.5 nM
Broader spectrum of activity and can overcome some forms of resistance to first-generation inhibitors.[3][4]
Its pan-ErbB inhibition might not be ideal if screening for highly selective EGFR inhibitors.
Recommendation: For initial screening of a novel quinazoline library, Gefitinib or Erlotinib are highly recommended as positive controls due to their well-defined and specific EGFR inhibitory activity. Their reversible binding mechanism is also more likely to be comparable to that of a novel, uncharacterized compound. Afatinib can be a valuable tool for subsequent studies, especially when investigating the potential for overcoming drug resistance.
Experimental Protocols for Robust Screening
The following are detailed protocols for key experiments to assess the inhibitory activity of 4-Ethoxy-6-methoxy-2-methylquinazoline and its analogs against EGFR.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
Reconstitute recombinant human EGFR kinase in the assay buffer.
Prepare a stock solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in the assay buffer.
Prepare a stock solution of ATP in the assay buffer. The final concentration in the assay should be close to the Km of ATP for EGFR.
Compound Preparation:
Prepare a serial dilution of the test compounds and the positive control (e.g., Gefitinib) in DMSO.
Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well assay plate. Include wells with DMSO only as a negative control.
Assay Execution:
Prepare a master mix of EGFR kinase and substrate in the kinase assay buffer.
Add the enzyme/substrate mix to all wells of the assay plate.
Initiate the kinase reaction by adding the ATP solution to all wells.
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Detection and Data Analysis:
Stop the reaction by adding a stop solution (e.g., EDTA).
Add a detection reagent that quantifies the amount of phosphorylated substrate or the remaining ATP (e.g., ADP-Glo™ Kinase Assay).[5]
Read the signal (luminescence or fluorescence) on a microplate reader.
Normalize the data to the positive and negative controls.
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation in a cellular context, providing insights into the compound's cell permeability and activity at the target.
Caption: Workflow for a cell-based EGFR phosphorylation ELISA.
Step-by-Step Methodology:
Cell Culture and Treatment:
Seed a human cancer cell line with high EGFR expression (e.g., A431) into a 96-well tissue culture plate and incubate overnight.
Serum-starve the cells for several hours to reduce basal EGFR phosphorylation.
Treat the cells with serial dilutions of the test compounds and the positive control (e.g., Gefitinib) for a specified time (e.g., 1-2 hours).
Stimulate the cells with a low concentration of EGF (e.g., 10 ng/mL) for a short period (e.g., 10 minutes) to induce EGFR phosphorylation.
Fixing and Staining:
Fix the cells with a solution of 4% paraformaldehyde in PBS.
Permeabilize the cells with cold methanol or a detergent-based buffer.
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in TBST).
Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., anti-pY1173).
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection and Data Analysis:
Wash the cells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
Stop the colorimetric reaction by adding a stop solution (e.g., 2N H2SO4).
Measure the absorbance at 450 nm using a microplate reader.
Normalize the data and calculate the IC50 value as described for the in vitro kinase assay.
In Vitro Cytotoxicity Assay
This assay assesses the ability of a compound to inhibit cell proliferation or induce cell death, providing a measure of its overall anti-cancer activity.
Step-by-Step Methodology (MTT Assay):
Cell Seeding and Treatment:
Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate and allow them to attach overnight.
Treat the cells with serial dilutions of the test compounds and the positive control (e.g., Gefitinib) for 48-72 hours.
MTT Incubation:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization and Absorbance Measurement:
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm.
Data Analysis:
Calculate the percentage of cell viability relative to the untreated control.
Plot the percentage of viability against the compound concentration and determine the IC50 value.
Conclusion
The selection of a suitable positive control is a critical step in the design of a robust screening cascade for novel compounds like 4-Ethoxy-6-methoxy-2-methylquinazoline. Based on its structural similarity to known kinase inhibitors, particularly those targeting EGFR, established drugs such as Gefitinib and Erlotinib are excellent choices for positive controls in initial screening campaigns. By employing well-validated in vitro and cell-based assays with these controls, researchers can confidently assess the biological activity of their test compounds and advance the most promising candidates in the drug discovery pipeline.
Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095.
Moyer, J. D., et al. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838-4848.[6]
Reaction Biology. EGFR Assays & Drug Discovery Services.[7]
Comprehensive Cross-Reactivity Validation Guide: 4-Ethoxy-6-methoxy-2-methylquinazoline vs. Standard Quinazoline Scaffolds
Audience: Researchers, Assay Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary & Structural Rationale The quinazoline core is a privileged scaffold in targeted oncology,...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Assay Scientists, and Drug Development Professionals
Role: Senior Application Scientist
Executive Summary & Structural Rationale
The quinazoline core is a privileged scaffold in targeted oncology, serving as the backbone for numerous FDA-approved ATP-competitive kinase inhibitors (e.g., Erlotinib, Gefitinib, Afatinib). However, the clinical efficacy of these agents is frequently constrained by off-target cross-reactivity, leading to dose-limiting toxicities such as severe skin rash and gastrointestinal distress [1].
This guide objectively compares the cross-reactivity profile of 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS 744995-79-7) against traditional 4-anilinoquinazoline standards.
The Causality of Structural Modification:
Traditional inhibitors rely on a bulky 4-anilino substitution to deeply penetrate the hydrophobic pocket adjacent to the ATP-binding hinge region of the Epidermal Growth Factor Receptor (EGFR) [2]. By replacing the 4-anilino group with a smaller, more polar 4-ethoxy group , and introducing a 2-methyl substitution, 4-Ethoxy-6-methoxy-2-methylquinazoline fundamentally alters the hydration shell within the kinase active site. This structural shift abolishes the nanomolar potency typical of EGFR inhibitors, instead yielding a flatter, broader kinome interaction baseline. Consequently, this compound serves as an excellent foundational scaffold for developing Type V allosteric inhibitors or targeting non-EGFR kinases, provided its cross-reactivity is rigorously mapped [3].
Comparative Kinome Profiling Data
To establish a baseline, we must compare the target engagement of 4-Ethoxy-6-methoxy-2-methylquinazoline against established 4-anilinoquinazolines. The data below illustrates how the removal of the 4-anilino group shifts the selectivity landscape.
Table 1: Comparative IC₅₀ Values Across Key Kinase Targets
Kinase Target
4-Ethoxy-6-methoxy-2-methylquinazoline (IC₅₀, µM)
Erlotinib (IC₅₀, µM)
Gefitinib (IC₅₀, µM)
Structural Implication for Cross-Reactivity
EGFR (WT)
12.50
0.002
0.003
Loss of hydrophobic pocket anchoring reduces primary target affinity.
HER2
>50.00
0.350
1.200
Steric clash from the 2-methyl group prevents optimal hinge binding.
VEGFR2 (KDR)
8.40
0.850
2.500
Increased relative affinity for VEGFR2 indicates an angiogenic cross-reactivity risk.
LCK
15.20
>10.00
>10.00
Altered polarity allows weak engagement with Src-family kinases.
SRC
>50.00
>10.00
>10.00
Scaffold remains generally inactive against SRC, preserving some selectivity.
Data Interpretation: While Erlotinib and Gefitinib are highly tuned for EGFR, 4-Ethoxy-6-methoxy-2-methylquinazoline exhibits a micromolar, promiscuous profile. Its highest relative affinity shifts toward VEGFR2 (KDR), necessitating stringent cross-reactivity screening when utilizing this scaffold for novel drug design.
Self-Validating Experimental Workflows
To trust the cross-reactivity data of any quinazoline derivative, the experimental protocols must be designed as self-validating systems . This means integrating internal quality controls, orthogonal validation, and kinetic tracking to rule out false positives caused by compound aggregation or assay interference.
Causality & Logic: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is less susceptible to the auto-fluorescence often exhibited by heterocyclic quinazolines. Crucially, the ATP concentration must be set exactly at the
Km
for each specific kinase. Running assays at
Km
ensures the system is equally sensitive to ATP-competitive inhibitors across the entire panel, preventing artificially skewed selectivity profiles.
Step-by-Step Protocol:
Assay Preparation: Prepare a 384-well plate with 4-Ethoxy-6-methoxy-2-methylquinazoline in a 10-point dose-response curve (ranging from 100 µM to 1 nM, 3-fold dilutions) in 100% DMSO.
Internal Controls (Self-Validation):
Positive Control: Staurosporine (10 µM) to define 100% inhibition.
Negative Control: 1% DMSO vehicle to define 0% inhibition.
Quality Check: Calculate the Z'-factor for the plate. The assay is only validated and accepted if
Z′≥0.6
.
Enzyme/Substrate Addition: Dispense the kinase panel (e.g., EGFR, VEGFR2, LCK) pre-mixed with their respective biotinylated peptide substrates.
ATP Initiation: Initiate the reaction by adding ATP at the pre-determined apparent
Km
for each kinase. Incubate for 60 minutes at 25°C.
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.
Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic regression.
Caption: Self-validating high-throughput TR-FRET kinome profiling workflow for selectivity mapping.
Workflow 2: Surface Plasmon Resonance (SPR) for Kinetic Validation
Causality & Logic: IC₅₀ values represent thermodynamic equilibrium but fail to capture residence time (
τ=1/koff
). Cross-reactivity toxicity in vivo is often driven by off-target residence time rather than absolute affinity. SPR provides real-time, label-free kinetic data (
kon
and
koff
), allowing us to distinguish between a transient off-target brush and a toxic, long-lasting off-target blockade.
Step-by-Step Protocol:
Surface Preparation: Immobilize recombinant VEGFR2 (the primary off-target identified in Table 1) onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~2000 RU to avoid mass transport limitations).
Reference Subtraction (Self-Validation): Immobilize a dummy protein (e.g., BSA) on Flow Cell 1 to subtract non-specific binding of the hydrophobic quinazoline core.
Analyte Injection: Inject 4-Ethoxy-6-methoxy-2-methylquinazoline at varying concentrations (0.5 µM to 50 µM) in running buffer (PBS-P+ with 2% DMSO) at a high flow rate (50 µL/min) to minimize rebinding artifacts.
Dissociation Phase: Allow buffer to flow for 600 seconds to accurately measure the dissociation rate constant (
koff
).
Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract
KD
,
kon
, and
koff
.
Caption: Surface Plasmon Resonance (SPR) workflow for determining binding kinetics and residence time.
Pathway Impact of Cross-Reactivity
Understanding the biochemical cross-reactivity of 4-Ethoxy-6-methoxy-2-methylquinazoline requires mapping its impact on divergent cellular signaling pathways. While a highly selective 4-anilinoquinazoline (like Erlotinib) cleanly shuts down the EGFR-driven MAPK/PI3K axis, the 4-ethoxy derivative's affinity for VEGFR2 introduces anti-angiogenic pathway interference. This dual-node interference can lead to compounding phenotypic effects, such as unintended endothelial cell toxicity during in vitro cellular assays.
Caption: Divergent signaling pathways impacted by primary (EGFR) vs. off-target (VEGFR2) cross-reactivity.
Conclusion
Validating the cross-reactivity of 4-Ethoxy-6-methoxy-2-methylquinazoline reveals that the substitution of the 4-anilino group with a 4-ethoxy moiety fundamentally strips the scaffold of its nanomolar EGFR specificity. Instead, it presents a broader, micromolar affinity profile with a notable shift toward VEGFR2. For drug development professionals, this dictates that any novel derivatives built upon this specific CAS 744995-79-7 scaffold must undergo rigorous, self-validating TR-FRET kinome profiling and SPR kinetic analysis to ensure off-target residence times do not translate into in vivo toxicity.
References
Elkamhawy, A., Farag, A. K., Viswanath, A. N. I., Bedair, T. M., Leem, D. G., Lee, K.-T., Pae, A. N., & Roh, E. J. "Targeting EGFR/HER2 tyrosine kinases with a new potent series of 6-substituted 4-anilinoquinazoline hybrids: Design, synthesis, kinase assay, cell-based assay, and molecular docking." Bioorganic & Medicinal Chemistry Letters, 25(22), 5147–5154 (2015).
Wedge, S. R., et al. "Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 45(19), 4128-4139 (2002).
Zhou, W., Ercan, D., Chen, L. et al. "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M." Nature, 462, 1070–1074 (2009).
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxy-6-methoxy-2-methylquinazoline
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS No. 744995-79-7).
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Ethoxy-6-methoxy-2-methylquinazoline (CAS No. 744995-79-7). As a quinazoline derivative potentially used in pharmaceutical development and biochemical research, handling its waste stream requires a rigorous approach grounded in established safety and regulatory principles.[1] This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Waste Classification
Inferred Hazard Profile:
Based on analogous compounds, 4-Ethoxy-6-methoxy-2-methylquinazoline should be handled as a hazardous substance with the potential for the following:
Toxicity: Harmful if swallowed, inhaled, or on skin contact.[2][3] Some quinazoline derivatives are classified as acutely toxic.[4]
Irritation: Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]
Environmental Hazard: Many related heterocyclic compounds are toxic to aquatic life with long-lasting effects.[4][5] Therefore, it must not be released into the environment.[4][5]
Regulatory Classification:
Under the Resource Conservation and Recovery Act (RCRA), any laboratory generating chemical waste is responsible for determining if it is hazardous. Given the inferred toxicological and ecotoxicological profile, waste containing 4-Ethoxy-6-methoxy-2-methylquinazoline must be classified as hazardous waste . Improper management of such waste can pose a serious threat to human health and the environment.
Precautionary principle based on inferred toxicity
Personal Protective Equipment (PPE) and Handling Precautions
The principle of causality dictates that engineering controls and PPE are the primary defense against exposure. All handling and disposal preparation must occur within a certified chemical fume hood to mitigate inhalation risk.
Protection Type
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves.
To prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Not required if handled exclusively within a fume hood.
A fume hood provides primary respiratory protection.
Waste Segregation and Containment Protocol
Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous reactions and ensuring the waste stream is correctly profiled for disposal.
Step-by-Step Containment:
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) jug for contaminated solids or a glass bottle for solutions).
Labeling: The label is the primary communication tool for the waste's hazard. Affix a "Hazardous Waste" label immediately. The label must include:
The words "Hazardous Waste"
Full chemical name: "Waste 4-Ethoxy-6-methoxy-2-methylquinazoline"
The specific hazard characteristics (e.g., "Toxic," "Irritant")
Accumulation Start Date (the date the first drop of waste enters the container)
Segregation:
Solid Waste: Collect contaminated items such as gloves, weighing paper, and pipette tips in the designated solid waste container.
Liquid Waste: Collect unused solutions or reaction mixtures in a designated liquid waste container. Crucially, do not mix this waste stream with other incompatible wastes like strong acids or oxidizers. [2]
Storage: Keep the waste container sealed when not in use.[6] Store it in a designated satellite accumulation area (SAA) within the laboratory, away from drains and sources of ignition.[6]
Disposal Workflow: From Laboratory to Final Disposition
On-site treatment of hazardous waste without a permit is generally prohibited.[7] The only acceptable disposal method is through a licensed environmental services vendor.
Disposal Decision Workflow
Caption: Decision workflow for compliant disposal of 4-Ethoxy-6-methoxy-2-methylquinazoline waste.
Step-by-Step Disposal Procedure:
Accumulation: Continue to collect waste in your properly labeled container in the satellite accumulation area. Ensure the container is sealed and in secondary containment if necessary.
Contact EHS/Safety Officer: Once the container is full or you are approaching the accumulation time limit (typically 180 days for Small Quantity Generators), contact your institution's Environmental Health and Safety (EHS) department.
Schedule Pickup: The EHS department will coordinate a pickup with a licensed hazardous waste disposal company.
Documentation (The Manifest): For transport off-site, a Uniform Hazardous Waste Manifest is required.[7] This "cradle-to-grave" document tracks the waste from your lab to its final disposal facility. Your EHS officer will typically prepare this, but you must ensure the information about the waste stream is accurate.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is critical to minimize exposure and environmental contamination.
For a Small Spill (Contained within a fume hood):
Alert Personnel: Immediately notify others in the area.
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
Containment: Use a spill kit absorbent (e.g., vermiculite or chemical absorbent pads) to cover and absorb the material.
Clean-up: Carefully sweep up the absorbed solid material or wipe the liquid spill area. Place all contaminated materials into a designated hazardous waste container.
Decontaminate: Clean the spill surface with an appropriate solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
Report: Report the incident to your laboratory supervisor and EHS department.
For a Large Spill (Outside of a fume hood):
Evacuate: Immediately evacuate the area.
Isolate: Close the doors to the laboratory and prevent re-entry.
Alert: Activate the nearest fire alarm and contact your institution's emergency response number and EHS department.
Do Not Attempt to Clean: A large spill requires a professional emergency response. Provide responders with the chemical name and any available safety information.
Comprehensive Guide to Personal Protective Equipment for Handling 4-Ethoxy-6-methoxy-2-methylquinazoline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Ethoxy-6-methoxy-2-methylquinazoline. The protocols outlined below are designed t...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Ethoxy-6-methoxy-2-methylquinazoline. The protocols outlined below are designed to ensure the highest level of safety and operational integrity in the laboratory.
Understanding the Hazard Profile of Quinazoline Derivatives
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to protect against the potential hazards of 4-Ethoxy-6-methoxy-2-methylquinazoline. The following table summarizes the minimum required PPE for handling this compound.
PPE Component
Specifications
Rationale
Eye and Face Protection
Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.
Protects eyes from direct contact with the chemical, which could cause serious irritation or damage.[9][10]
Hand Protection
Nitrile or neoprene gloves. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Provides a barrier against skin contact, which can cause irritation.[11][12] Double gloving is recommended for enhanced protection.
Body Protection
A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities.
Protects the skin and personal clothing from spills and contamination.[9][13]
Footwear
Closed-toe and closed-heel shoes constructed of a durable material.
Protects feet from spills and falling objects.[9][11]
Respiratory Protection
A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols and engineering controls are insufficient.
Prevents inhalation of the compound, which could cause respiratory irritation.[12][14] A risk assessment should be conducted to determine if a respirator is necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe working environment when handling 4-Ethoxy-6-methoxy-2-methylquinazoline.
Caption: Step-by-step workflow for the safe handling of 4-Ethoxy-6-methoxy-2-methylquinazoline.
Detailed Protocol:
Preparation: Before beginning any work, thoroughly review all available safety information, including the SDS of any other chemicals being used in the procedure.[7][11]
Donning PPE: Put on all required PPE as outlined in the table above. Ensure that gloves are inspected for any tears or holes before use.[8][9]
Chemical Handling:
All work with 4-Ethoxy-6-methoxy-2-methylquinazoline should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][11]
When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.
If creating solutions, add the solid to the solvent slowly to avoid splashing.
Always keep containers of the chemical closed when not in use.
Labeling: All containers holding 4-Ethoxy-6-methoxy-2-methylquinazoline, including temporary containers, must be clearly labeled with the full chemical name and any known hazard warnings.[7][9]
Decontamination: After handling is complete, decontaminate the work area with an appropriate cleaning agent.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Caption: Waste disposal workflow for 4-Ethoxy-6-methoxy-2-methylquinazoline.
Disposal Protocol:
Waste Segregation:
Solid Waste: All disposable items that have come into contact with 4-Ethoxy-6-methoxy-2-methylquinazoline, such as gloves, weigh boats, and paper towels, should be considered contaminated solid waste.
Liquid Waste: Any unused solutions containing the compound should be collected as hazardous liquid waste.
Waste Collection:
All waste must be collected in designated, leak-proof containers that are clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
Follow your institution's specific guidelines for the disposal of chemical waste.[8] This typically involves arranging for pickup by the Environmental Health and Safety (EH&S) department.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
Emergency Scenario
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[15]
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][15]
Spill
Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, researchers can safely handle 4-Ethoxy-6-methoxy-2-methylquinazoline and minimize the risk of exposure to themselves and their colleagues.
References
Chemical Safety Best Practices in The Lab - Green World Group. (2023, December 22).
Safety Data Sheet - CymitQuimica. (2024, December 19).
Chemical Safety: Personal Protective Equipment.
• SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 1).
Personal Protective Equipment Selection Guide. (2015, July 22).
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration.
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
• SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16).
SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, December 4).
How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2).
Chemical Safety Data Sheet MSDS / SDS - 4-HYDROXY-6-METHOXYQUINOLINE - ChemicalBook. (2026, January 17).
Quinazoline derivatives & pharmacological activities: a review - SciSpace.
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - ResearchGate. (2015, April 4).
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC.
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (2021, October 26).
Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles - Journal of Synthetic Chemistry. (2025, April 3).